Dipropylamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIBGHLWYHBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480285 | |
| Record name | Dipropylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-84-1 | |
| Record name | 5326-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for dipropylamine hydrochloride, a compound of interest in various research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The spectral data for this compound has been acquired using standard analytical techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| NH ₂⁺ | ~9.43 | Broad Singlet | 2H |
| CH ₂-N | ~2.90 | Triplet | 4H |
| CH ₂-CH₃ | ~1.93 | Sextet | 4H |
| CH ₃ | ~1.02 | Triplet | 6H |
Table 1: ¹H NMR Spectral Data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data provided is based on the analysis of dipropylamine and adjusted to reflect the expected shifts upon protonation to the hydrochloride salt. The chemical shifts are reported in ppm.
| Assignment | Chemical Shift (ppm) |
| C H₂-N | ~49 |
| C H₂-CH₃ | ~20 |
| C H₃ | ~11 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented below was obtained from a sample prepared as a potassium bromide (KBr) disc.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2870 | C-H stretch (alkyl) | Strong |
| 2700-2400 | N⁺-H stretch (amine salt) | Strong, Broad |
| 1580-1480 | N-H bend | Medium |
| 1465 | C-H bend (methylene) | Medium |
| 1380 | C-H bend (methyl) | Medium |
| 1150-1050 | C-N stretch | Medium |
Table 3: Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the fragmentation of the parent molecule. The mass-to-charge ratios (m/z) of the most significant fragments are listed below. The molecular ion of the free amine (dipropylamine) is observed at m/z 101.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 101 | 11.3 | [CH₃(CH₂)₂NH(CH₂)₂CH₃]⁺ (Molecular Ion of free amine) |
| 72 | 100.0 | [CH₃CH₂CH₂NHCH₂]⁺ |
| 44 | 7.3 | [CH₃CH₂CH₂]⁺ |
| 43 | 19.4 | [CH₃CH₂CH₂]⁺ |
| 30 | 62.8 | [CH₂NH₂]⁺ |
Table 4: Mass Spectrometry Fragmentation Data for Dipropylamine.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to be a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring the ¹H NMR spectrum.
Sample Preparation: Approximately 0.046 g of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[1] The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled pulse program.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.
Sample Preparation (KBr Disc Method):
-
Approximately 1-2 mg of this compound was ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.
-
A portion of the resulting powder was transferred to a pellet-forming die.
-
The die was placed in a hydraulic press and pressure was applied to form a transparent or semi-transparent disc.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the empty sample compartment was recorded prior to scanning the sample.
Mass Spectrometry (MS)
Instrumentation: An electron ionization mass spectrometer was used for the analysis.
Sample Introduction: The sample was introduced via a direct insertion probe.
Ionization and Analysis Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[1]
-
Source Temperature: 250 °C[1]
-
Mass Range: m/z 10-200
Visualizations
The following diagrams illustrate key conceptual frameworks and molecular processes relevant to the spectral analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Dipropylamine Hydrochloride in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipropylamine hydrochloride, the salt of the secondary amine dipropylamine, is a compound of interest in various chemical and pharmaceutical syntheses. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in reaction chemistry, formulation development, and purification processes. This technical guide addresses the solubility of this compound, providing a summary of available data, a detailed experimental protocol for its determination, and a discussion of the underlying chemical principles.
Understanding the Solubility of Amine Salts
The conversion of a free amine, such as dipropylamine, into its hydrochloride salt dramatically alters its physical properties. This transformation is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of drug candidates.[1] The introduction of an ionic center (the ammonium chloride group) significantly increases the polarity of the molecule.
As a general principle, "like dissolves like." Therefore, this compound is expected to exhibit greater solubility in polar solvents compared to its free base form. Conversely, its solubility in non-polar organic solvents is anticipated to be limited. Factors influencing its solubility include the solvent's polarity, the temperature, and the presence of other solutes.
Based on these principles, this compound is expected to be soluble in polar protic solvents such as alcohols (e.g., methanol, ethanol) and potentially in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its solubility is likely to be low in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in solvents with low polarity like diethyl ether.
Solubility Data
As previously stated, specific quantitative solubility data for this compound in organic solvents is scarce. However, to provide a frame of reference, the following table summarizes the available data for diethylamine hydrochloride , a closely related secondary amine salt. Researchers can use this information as a preliminary guide to estimate the potential solubility behavior of this compound.
Table 1: Solubility of Diethylamine Hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 510 g/L[2] |
| Water | 25 | 232 g/100g [3] |
| Ethanol | 78 | Soluble[3] |
| Chloroform | Not Specified | Soluble[3] |
| Diethyl Ether | Not Specified | Insoluble[3] |
This data is for the analogous compound diethylamine hydrochloride and should be used for estimation purposes only.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. The isothermal equilibrium method is described, which is a reliable and commonly used technique.
Materials and Reagents
-
This compound (high purity, >99%)
-
Selected Organic Solvent (analytical grade)
-
Deionized Water (for cleaning)
-
Standardized Acid or Base (for titration, if applicable)
Equipment
-
Analytical Balance (±0.1 mg accuracy)
-
Thermostatic Shaker or Magnetic Stirrer with Hotplate
-
Temperature Probe
-
Syringe Filters (chemically resistant, e.g., PTFE, with a pore size of ≤0.45 µm)
-
Glass Vials with Septum Caps
-
Drying Oven
-
Volumetric Flasks and Pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or Titrator)
Procedure: Isothermal Equilibrium Method
-
Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. Continuous agitation is necessary.
-
Phase Separation: After equilibration, stop the agitation and allow the solid to settle. It is critical to maintain the constant temperature of the vial during this period to prevent any change in solubility.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step prevents any undissolved solid from being collected and avoids temperature-induced precipitation.
-
Quantification: Accurately determine the concentration of this compound in the collected sample. Several methods can be employed:
-
Gravimetric Analysis: Transfer a known mass or volume of the filtered solution to a pre-weighed container. Evaporate the solvent completely in a drying oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved solute.
-
Chromatographic Analysis (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve.
-
Titration: If the solvent system allows, perform an acid-base titration to determine the concentration of the amine salt.
-
-
Data Calculation: Calculate the solubility using the quantified amount of solute and the known volume or mass of the solvent. Express the results in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Visualizations
The following diagrams illustrate the conceptual framework of amine salt solubility and the practical workflow for its experimental determination.
Caption: Logical relationship of factors influencing amine salt solubility.
Caption: Experimental workflow for determining solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents remains largely uncharacterized in accessible literature, this guide provides the necessary theoretical background and practical methodology for researchers to address this knowledge gap. By understanding the principles of amine salt solubility and applying a robust experimental protocol, scientists and drug development professionals can generate the precise data required for their specific applications, ensuring the successful use of this compound in their research and development endeavors.
References
An In-depth Technical Guide to the Thermochemical Properties of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical properties of dipropylamine hydrochloride. Due to a scarcity of direct experimental data for this specific salt, this document also includes relevant data for its parent compound, dipropylamine, and the closely related propylamine hydrochloride to offer valuable comparative insights. Detailed, generalized experimental protocols for key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are presented to guide researchers in the empirical determination of these properties. This guide aims to be a foundational resource for professionals in drug development and chemical research, facilitating a deeper understanding of the thermal behavior of this and similar amine hydrochloride compounds.
Introduction
This compound (C₆H₁₅N·HCl) is the hydrochloride salt of the secondary amine dipropylamine.[1] Amine hydrochlorides are a common salt form for pharmaceutical compounds, offering improved stability and solubility. A thorough understanding of the thermochemical properties of such compounds is critical for drug development, ensuring safety, stability, and efficacy of the final product. This includes knowledge of its thermal stability, decomposition pathways, and energetic properties. This guide synthesizes the currently available data and provides methodologies for its experimental determination.
Physicochemical and Thermochemical Properties
The following tables summarize the available quantitative data for this compound and its parent compound, dipropylamine. Data for propylamine hydrochloride is also included for comparative purposes where direct data for this compound is unavailable.
Table 1: Physicochemical Properties
| Property | This compound | Dipropylamine | Propylamine Hydrochloride |
| Molecular Formula | C₆H₁₆ClN[1] | C₆H₁₅N[2] | C₃H₁₀ClN |
| Molar Mass | 137.65 g/mol [1] | 101.193 g/mol [2] | 95.57 g/mol |
| Appearance | White to almost white powder/crystalline solid | Colorless liquid[2] | Data not available |
| Melting Point | Data not available | -63 °C[2] | Data not available |
| Boiling Point | Data not available | 109.2 °C[2] | Data not available |
| Density | Data not available | 738 mg/mL[2] | Data not available |
Table 2: Thermochemical Properties
| Property | This compound | Dipropylamine | Propylamine Hydrochloride |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | Data not available | -156.1 to -153.1 kJ/mol[2] | Data not available |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | Data not available | -4.3515 to -4.3489 MJ/mol[2] | Data not available |
| Heat of Combustion | Data not available | -10,420 cal/g[3] | Data not available |
| Latent Heat of Vaporization | Data not available | 79.5 cal/g[3] | Data not available |
| Liquid Heat Capacity (at 70 °F) | Not applicable | 0.600 Btu/lb-F[4] | Not applicable |
| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 302.99 K | Data not available | Not applicable | 192 ± 3 J·K⁻¹·mol⁻¹[5] |
| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 373.79 K | Data not available | Not applicable | 176 ± 4 J·K⁻¹·mol⁻¹[5] |
| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 448.23 K | Data not available | Not applicable | 110 ± 11 J·K⁻¹·mol⁻¹[5] |
| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 523.32 K | Data not available | Not applicable | -71 ± 20 J·K⁻¹·mol⁻¹[5] |
| Thermal Decomposition | When heated, emits toxic fumes of nitroxides (inferred from parent amine)[4] | When heated to decomposition, it emits toxic fumes of nitroxides[4] | Data not available |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for characterizing the thermochemical properties of amine hydrochlorides and other solid organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).
Experimental Parameters:
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the temperature ranges of distinct mass loss steps.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and heat capacity of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 3-5 mg of the fine powder sample into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Experimental Parameters:
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program for Melting Point and Enthalpy of Fusion:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature at least 20 °C above the transition.
-
-
Temperature Program for Heat Capacity:
-
Perform a baseline scan with two empty pans.
-
Scan a sapphire standard of known mass over the desired temperature range.
-
Scan the sample pan over the same temperature range.
-
Use a modulated temperature program if higher accuracy is required.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic events.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Calculate the heat capacity (Cp) from the difference in heat flow between the sample, baseline, and sapphire standard scans.
Conceptual Workflow for Thermochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive thermochemical characterization of a compound like this compound.
Caption: Conceptual workflow for the synthesis and thermochemical characterization.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. The primary biological relevance of this compound is as a salt of dipropylamine, which itself is a precursor to various herbicides. Further research would be required to elucidate any specific biological or pharmacological activity of this compound.
Conclusion
This technical guide has consolidated the available thermochemical data for this compound, its parent amine, and a related hydrochloride salt. While direct experimental data for this compound remains limited, the provided generalized experimental protocols for TGA and DSC offer a clear path for researchers to obtain this critical information. The systematic characterization of the thermochemical properties of such compounds is fundamental to advancing drug development and ensuring the safety and stability of new chemical entities. Further experimental investigation into the thermochemistry of this compound is highly encouraged to fill the existing data gaps.
References
An In-depth Technical Guide to Dipropylamine Hydrochloride (CAS 5326-84-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropylamine hydrochloride (CAS number 5326-84-1) is the hydrochloride salt of the secondary amine dipropylamine. It presents as a white to almost white crystalline powder and serves as a valuable precursor and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activity, with a focus on its role as a monoamine oxidase inhibitor. Detailed experimental considerations and safety protocols are also discussed.
Physicochemical Properties
This compound is a salt formed from the reaction of the organic base dipropylamine with hydrochloric acid. This conversion to a salt significantly alters its physical properties compared to its parent amine, most notably increasing its melting point and water solubility. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5326-84-1 | [1][2] |
| Molecular Formula | C₆H₁₆ClN | [3][4] |
| Molecular Weight | 137.65 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | Data not consistently available for the hydrochloride salt. The parent amine, dipropylamine, has a melting point of -63 °C. | [5] |
| Boiling Point | Not applicable (decomposes). The parent amine, dipropylamine, has a boiling point of 105-110 °C. | [2] |
| Solubility | Soluble in water. |
Synthesis and Purification
The synthesis of this compound is a straightforward acid-base reaction. The parent amine, dipropylamine, can be synthesized through various industrial methods.
Synthesis of Dipropylamine
Two common industrial methods for the synthesis of dipropylamine are:
-
From Propanol and Ammonia: This method involves the reaction of propanol with ammonia over a dehydration catalyst at elevated temperature and pressure.[6]
-
From Acrylonitrile: This process involves the hydrogenation of acrylonitrile, which can be performed in a two-step process to yield dipropylamine with high purity.[7]
Synthesis of this compound
Experimental Protocol:
-
Dissolution: Dissolve dipropylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) to the stirred dipropylamine solution. The reaction is exothermic and should be cooled in an ice bath.
-
Precipitation: The this compound will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to remove residual solvent.
Purification
Recrystallization is a common method for the purification of this compound. A suitable solvent system, such as ethanol/ether, can be used. The crude product is dissolved in a minimum amount of hot ethanol, and then diethyl ether is slowly added until the solution becomes turbid. Upon cooling, pure crystals of this compound will form.
Caption: Synthesis pathways for dipropylamine and its hydrochloride salt.
Biological Activity: Monoamine Oxidase Inhibition
Dipropylamine has been shown to be a moderate inhibitor of monoamine oxidase (MAO).[3] MAOs are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4][8] The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic effect of MAO inhibitors in the treatment of depression and neurodegenerative diseases.[9]
The general mechanism of MAO involves the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide.[8] Dipropylamine, as an inhibitor, likely competes with the natural substrates for binding to the active site of the MAO enzyme.
Caption: Inhibition of Monoamine Oxidase (MAO) by Dipropylamine.
Analytical Methods
The characterization and quality control of this compound can be performed using a variety of analytical techniques.
Experimental Workflow for Analysis:
Caption: General analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. A ¹H NMR spectrum for this compound is publicly available.[2]
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl groups' protons (CH₃, CH₂, and N-CH₂), with chemical shifts influenced by the positively charged nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the three distinct carbon environments in the propyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching and bending vibrations from the secondary ammonium ion, as well as C-H stretching and bending from the alkyl chains.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of this compound, typically after conversion back to the more volatile free base, dipropylamine. This method can also be used to identify and quantify impurities.
Safety and Handling
This compound is classified as a skin and serious eye irritant.[4][10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
First Aid:
-
Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
Applications
This compound is primarily used as a reagent and building block in organic synthesis.[3] Its applications are found in:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of various active pharmaceutical ingredients.
-
Agrochemicals: Used in the production of certain herbicides.
-
Research and Development: Employed as a laboratory reagent for a variety of chemical reactions.[1]
Conclusion
This compound (CAS 5326-84-1) is a versatile chemical intermediate with established applications in several fields. Its well-defined physicochemical properties and reactivity make it a valuable tool for chemists. A thorough understanding of its synthesis, biological activity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Dipropylamine | 142-84-7 [chemicalbook.com]
- 2. DI-N-PROPYLAMINE HYDROCHLORIDE(5326-84-1) 1H NMR spectrum [chemicalbook.com]
- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dipropylamine(142-84-7) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. AT237597B - Process for the production of new propylamine derivatives and their salts - Google Patents [patents.google.com]
- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Synthesis of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for dipropylamine hydrochloride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document details the core synthetic pathways for its precursor, dipropylamine, including the catalytic amination of propanol and the hydrogenation of acrylonitrile. Furthermore, it outlines the subsequent conversion to the hydrochloride salt. This guide is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate laboratory- and industrial-scale production.
Introduction
Dipropylamine [(CH₃CH₂CH₂)₂NH], a secondary amine, is a significant building block in organic synthesis.[1] Its hydrochloride salt, this compound (C₆H₁₅N·HCl), offers improved stability and handling characteristics, making it a preferred form for various applications. The principal industrial applications of dipropylamine are in the synthesis of herbicides such as trifluralin and oryzalin.[2] This guide explores the fundamental chemical reactions and process parameters involved in the synthesis of dipropylamine and its subsequent conversion to the hydrochloride salt.
Core Synthesis Mechanisms of Dipropylamine
The industrial production of dipropylamine is dominated by two primary routes: the catalytic amination of propanol and the hydrogenation of acrylonitrile. A third, less common method involves the reductive amination of propanal.
Catalytic Amination of Propanol with Ammonia
This established method involves the reaction of n-propanol with ammonia at elevated temperatures and pressures over a dehydration or dehydrogenation catalyst. The reaction typically yields a mixture of primary (propylamine), secondary (dipropylamine), and tertiary (tripropylamine) amines, which necessitates subsequent separation, commonly through continuous distillation and extraction.
The overall reaction can be summarized as follows:
2 CH₃CH₂CH₂OH + NH₃ → (CH₃CH₂CH₂)₂NH + 2 H₂O
Mechanism: The reaction proceeds through a series of steps involving the catalyst. Initially, propanol is dehydrogenated to propanal. The propanal then reacts with ammonia to form an imine, which is subsequently hydrogenated to propylamine. The propylamine can then react with another molecule of propanal to form a secondary imine, which upon hydrogenation yields dipropylamine.
Diagram 1: Catalytic Amination of Propanol
Hydrogenation of Acrylonitrile
A significant industrial route for dipropylamine synthesis begins with acrylonitrile.[3] This process is a two-step hydrogenation. In the first step, acrylonitrile is hydrogenated to propionitrile, typically using a skeletal nickel catalyst. The resulting propionitrile is then further hydrogenated to produce a mixture of primary, secondary, and tertiary amines. To enhance the yield of dipropylamine, the by-products, propylamine and tripropylamine, can be recycled back into the propionitrile hydrogenation reactor.[3]
Step 1: Hydrogenation of Acrylonitrile to Propionitrile
CH₂=CHCN + H₂ → CH₃CH₂CN
Step 2: Hydrogenation of Propionitrile to Amines
2 CH₃CH₂CN + 4 H₂ → (CH₃CH₂CH₂)₂NH + NH₃
Diagram 2: Hydrogenation of Acrylonitrile
Synthesis of this compound
The conversion of dipropylamine to its hydrochloride salt is a straightforward acid-base neutralization reaction. Dipropylamine, being a base, readily reacts with hydrochloric acid to form the stable and water-soluble this compound salt. This process is typically carried out in an organic solvent to facilitate the precipitation or crystallization of the salt.
(CH₃CH₂CH₂)₂NH + HCl → [(CH₃CH₂CH₂)₂NH₂]⁺Cl⁻
Diagram 3: Formation of this compound
Quantitative Data
The following tables summarize key quantitative data for the synthesis of dipropylamine and the properties of this compound.
| Parameter | Catalytic Amination of Propanol | Hydrogenation of Acrylonitrile |
| Catalyst | Dehydration or Dehydrogenation Catalyst | Skeletal Nickel (Step 1), Copper-Nickel (Step 2)[3] |
| Temperature | High Temperature | Normal to 200 °C[3] |
| Pressure | High Pressure | Normal to 6 kg/cm ²[3] |
| Yield | Variable, mixture of amines | 94-100% (with by-product recycling)[3] |
| Purity | Requires extensive purification | >98%[3] |
Table 1: Comparison of Dipropylamine Synthesis Routes
| Property | Value |
| Molecular Formula | C₆H₁₆ClN[4] |
| Molecular Weight | 137.65 g/mol [4] |
| Appearance | Solid |
| Purity (Typical) | ≥99%[5] |
Table 2: Properties of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the propyl groups and the ammonium proton.[6] |
| IR Spectrum | Characteristic peaks for N-H stretching of the ammonium salt.[4] |
| Mass Spectrum | Molecular ion peak corresponding to the free amine (dipropylamine) is typically observed.[6] |
Table 3: Spectroscopic Data for this compound
Experimental Protocols
The following are representative laboratory-scale protocols for the synthesis of dipropylamine and its hydrochloride salt. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.
Synthesis of Dipropylamine via Reductive Amination of Propanal (Illustrative Protocol)
This protocol describes a reductive amination approach, which is mechanistically related to the industrial amination of propanol.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add propanal (1 equivalent) and an appropriate solvent such as methanol.
-
Amine Addition: Cool the flask in an ice bath and add a solution of propylamine (1 equivalent) in methanol dropwise via the dropping funnel.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (1.1 equivalents), in methanol. Add the reducing agent solution dropwise to the imine solution, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude dipropylamine can be purified by fractional distillation.
Diagram 4: Reductive Amination Workflow
Synthesis of Dipropylamine via Hydrogenation of Propionitrile (Illustrative Protocol)
This protocol is based on the second major industrial route.
-
Catalyst Preparation: In a high-pressure autoclave, place a catalytic amount of Raney Nickel (approximately 5-10% by weight of the propionitrile). Wash the catalyst with a suitable solvent (e.g., ethanol) to remove any residual water.
-
Reaction Mixture: Add propionitrile and a solvent such as ethanol to the autoclave. If desired, propylamine and tripropylamine from previous runs can be added to the reaction mixture to increase the selectivity for dipropylamine.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by distillation. The resulting mixture of amines can be separated by fractional distillation to isolate the dipropylamine.
Preparation of this compound
-
Dissolution: Dissolve the purified dipropylamine (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or ethyl acetate in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in the same solvent (1 equivalent) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.
-
Crystallization: The this compound will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure this compound.
Conclusion
The synthesis of this compound is a well-established process with two primary industrial routes for the synthesis of the dipropylamine precursor: catalytic amination of propanol and hydrogenation of acrylonitrile. The choice of method often depends on the availability of starting materials and the desired scale of production. The subsequent conversion to the hydrochloride salt is a simple and efficient acid-base reaction. This guide provides the fundamental knowledge, quantitative data, and illustrative protocols to aid researchers and professionals in the synthesis of this important chemical intermediate.
References
- 1. Dipropylamine - Wikipedia [en.wikipedia.org]
- 2. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile - Google Patents [patents.google.com]
- 4. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. DI-N-PROPYLAMINE HYDROCHLORIDE(5326-84-1) 1H NMR spectrum [chemicalbook.com]
Physical and chemical properties of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of Dipropylamine Hydrochloride (C₆H₁₅N·HCl). The information is compiled for use in research, drug development, and other scientific applications, presenting quantitative data, detailed experimental protocols, and a visualization of its synthetic pathway.
Core Properties
This compound, the salt of the secondary amine dipropylamine, is a white to almost white crystalline powder.[1][2] Its formation as a hydrochloride salt significantly enhances its water solubility compared to its free base form, a crucial property for many chemical and pharmaceutical applications.[1]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound and its corresponding free base, Dipropylamine. Due to conflicting data from chemical suppliers regarding the melting point of the hydrochloride salt, a range of reported values is provided for consideration. Some suppliers report a melting point identical to the free base (-63 °C), which is chemically unlikely.[1][3][4] More plausible, higher melting points have also been reported.[5][6]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5326-84-1 | [5] |
| Molecular Formula | C₆H₁₆ClN | [7] |
| Molecular Weight | 137.65 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 270 - 280 °C | [5][6] |
| Solubility | Soluble in water | [2] |
Table 2: Physical and Chemical Properties of Dipropylamine (Free Base)
| Property | Value | Source(s) |
| CAS Number | 142-84-7 | [8] |
| Molecular Formula | C₆H₁₅N | [8] |
| Molecular Weight | 101.19 g/mol | [9] |
| Appearance | Colorless liquid | [8][9] |
| Odor | Ammonia-like | [8][9] |
| Melting Point | -63 °C | [8][10] |
| Boiling Point | 105 - 110 °C | [8][11] |
| Density | 0.738 g/mL at 25 °C | [8][11] |
| Refractive Index (n²⁰/D) | 1.4049 | [8][11] |
| pKa (Conjugate Acid) | 11 | [9] |
| Water Solubility | 35 g/L (experimental) | [10] |
Synthesis Pathway
Dipropylamine is commonly synthesized via the reaction of propanol with ammonia over a dehydration catalyst at elevated temperature and pressure. The resulting mixture of primary, secondary, and tertiary amines is then separated. The hydrochloride salt is formed in a subsequent acid-base reaction.
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for determining the key properties of an amine salt like this compound.
Melting Point Determination
This protocol describes the determination of a melting point range for a solid crystalline compound using a capillary-based apparatus.
-
Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a glass capillary tube is jabbed into the powder. The tube is inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown melting point, a rapid heating rate is used initially to determine an approximate range.
-
For a precise measurement, a new sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the range.
Solubility Determination
This protocol outlines a qualitative method for assessing the solubility of this compound in water.
-
Preparation: Approximately 25 mg of this compound is placed into a small test tube.
-
Solvent Addition: 0.75 mL of deionized water is added to the test tube in small portions (e.g., 0.25 mL at a time).
-
Observation: After each addition, the test tube is vigorously shaken. The substance is observed for dissolution.
-
Classification: If the entire solid dissolves to form a clear solution, it is classified as "soluble".
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of the conjugate acid of dipropylamine by titrating the hydrochloride salt with a strong base.
-
Solution Preparation: A precise weight of this compound (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 50 mL).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Titration Procedure: The NaOH solution is added to the amine salt solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH shows a sharp increase, indicating the equivalence point has been passed.
-
Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is determined from the half-equivalence point, where half of the amine salt has been neutralized. At this point, pH = pKa.
Spectroscopic Analysis
This protocol describes obtaining an IR spectrum of a solid sample using the KBr pellet technique.
-
Sample Preparation: Approximately 1-2 mg of dry this compound is combined with 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder in an agate mortar.
-
Grinding: The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
Pellet Formation: The powder mixture is transferred to a pellet-forming die. A hydraulic press is used to apply several tons of pressure, forming a thin, semi-transparent solid disk.
-
Spectral Acquisition: A background spectrum is first collected using a pure KBr pellet or an empty sample holder. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
This protocol outlines the preparation of a sample for ¹H NMR analysis.
-
Sample Preparation: Approximately 5-25 mg of this compound is weighed and placed in a clean, dry NMR tube.
-
Solvent Addition: Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the water-soluble hydrochloride salt) is added to the NMR tube.
-
Dissolution: The tube is capped and gently agitated until the sample is fully dissolved. If any solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: The prepared NMR tube is placed in the NMR spectrometer to acquire the ¹H NMR spectrum. The presence of the ammonium proton (N-H) signal, which is absent in the free base, can confirm the salt form, although its observation may be affected by exchange with the deuterated solvent.
References
- 1. This compound | 5326-84-1 | Benchchem [benchchem.com]
- 2. CAS 5326-84-1: dipropylammonium chloride | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Di-n-propylammonium chloride | C6H16ClN | CID 13908425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dipropylamine | 142-84-7 [chemicalbook.com]
- 9. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 142-84-7 CAS MSDS (Dipropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 二丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide to the Crystal Structure Analysis of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of dipropylamine hydrochloride. While a specific, publicly available crystal structure for this compound has not been identified in this search, this document outlines the expected structural characteristics and provides a detailed framework for its experimental determination and analysis. This guide is intended for professionals in research, chemical sciences, and pharmaceutical development who are involved in the characterization of small molecule crystalline structures.
Introduction to this compound
This compound is the salt formed from the reaction of the secondary amine, dipropylamine, with hydrochloric acid. It is a white to almost white crystalline powder.[1][2] The formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is a critical attribute for many pharmaceutical and industrial applications. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to comprehending its physicochemical properties, such as dissolution rate, hygroscopicity, and mechanical strength.
Predicted Crystallographic Properties
Based on the analysis of similar small molecule amine hydrochlorides, the following crystallographic properties for this compound can be anticipated. The data presented in the table below is a representative example and would need to be experimentally determined for confirmation.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 2400 |
| Z (Molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
| Hydrogen Bonding | N-H···Cl interactions expected to be prominent |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from material synthesis and crystallization to X-ray diffraction data analysis and structure refinement.
Synthesis and Crystallization
Synthesis of this compound:
This compound is synthesized by the acid-base reaction of dipropylamine with hydrochloric acid.
-
Reaction Setup: Dissolve dipropylamine in a suitable organic solvent, such as diethyl ether or isopropanol, in a reaction vessel.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution) to the dipropylamine solution while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Precipitation: The this compound salt will precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
Crystallization:
The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find a system in which this compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals over time.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
Structure Solution and Refinement
-
Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.
Caption: Workflow for this compound Crystal Structure Determination.
Logical Relationship of Physicochemical Properties
The crystal structure is a fundamental property that dictates many other macroscopic characteristics of the material, which are critical in drug development.
References
Dipropylamine Hydrochloride: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for dipropylamine hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers recommended storage, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is the salt form of the secondary amine, dipropylamine. It is typically a white to almost white crystalline powder. The conversion of the free base to the hydrochloride salt generally enhances its stability and solubility in aqueous media, making it easier to handle in laboratory and pharmaceutical settings.
| Property | Value | Source |
| Chemical Formula | C₆H₁₅N·HCl | [1][2] |
| Molecular Weight | 137.65 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | General Knowledge |
| Solubility | Soluble in water |
Stability Profile
This compound is generally considered stable under recommended storage conditions. However, like all amine salts, its stability can be influenced by several factors, including temperature, humidity, light, and pH. The free base, dipropylamine, is a flammable liquid and is known to be incompatible with strong oxidizing agents and acids.
Potential Degradation Pathways
The primary modes of degradation for amine hydrochlorides typically involve:
-
Thermal Degradation: At elevated temperatures, dealkylation or other decomposition reactions can occur. For aliphatic amines, thermal degradation can be complex, and the presence of other reactive species can influence the pathway.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of N-oxides, nitroalkanes, or dealkylation products.[3][4] The presence of metal ions can catalyze these reactions.
-
Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers.
The following diagram illustrates the logical relationship of factors that can influence the stability of this compound.
Caption: Factors that can impact the stability of Dipropylamine HCl.
Storage and Handling Recommendations
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical handling principles:
| Condition | Recommendation |
| Temperature | Store in a cool place. |
| Humidity | Store in a dry environment. |
| Atmosphere | Store in a well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatibilities | Avoid strong oxidizing agents and strong bases. |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of this compound stability, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
The following diagram outlines a general workflow for conducting forced degradation studies.
References
- 1. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of Dipropylamine Hydrochloride: pKa and Basicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pKa and basicity of dipropylamine hydrochloride. It includes a summary of its physicochemical properties, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.
Introduction to Dipropylamine and its Hydrochloride Salt
Dipropylamine, a secondary aliphatic amine with the formula (CH₃CH₂CH₂)₂NH, is a colorless liquid with an ammonia-like odor.[1] It serves as a precursor in the synthesis of various compounds, including herbicides.[1] In acidic conditions, dipropylamine reacts exothermically with acids to form salts.[2] Its hydrochloride salt, this compound (C₆H₁₆ClN), is the focus of this guide.[3] Understanding the pKa and basicity of this compound is crucial for its application in various chemical and pharmaceutical contexts, as these properties govern its behavior in solution, including its solubility, reactivity, and biological interactions.
Basicity and pKa of Dipropylamine
Dipropylamine is classified as a very strong basic compound.[4] The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The strength of a base is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.
The pKa of dipropylamine is reported to be approximately 11.[5] Another source indicates a pKa of 10.91 at 25°C.[2] A computationally predicted pKa for the strongest basic form is 10.77.[4] This high pKa value confirms that dipropylamine is a strong base, meaning it readily accepts a proton to form the dipropylammonium cation. Consequently, in aqueous solutions with a pH below its pKa, dipropylamine will exist predominantly in its protonated, cationic form.[5]
Caption: Acid-base equilibrium of dipropylamine in water.
Quantitative Data
The following table summarizes the key physicochemical properties of dipropylamine and its hydrochloride salt for easy comparison.
| Property | Dipropylamine | This compound |
| Molecular Formula | C₆H₁₅N[1] | C₆H₁₆ClN[3] |
| Molecular Weight | 101.19 g/mol [1] | 137.65 g/mol [3] |
| pKa (of conjugate acid) | 10.91 - 11.0[2][5] | Not directly applicable (is the salt) |
| Appearance | Clear colorless liquid[1] | Data not available |
| Odor | Ammonia-like, fishy[1] | Data not available |
| Boiling Point | 105-110 °C[2] | Data not available |
| Melting Point | -63 °C[2] | Data not available |
| Density | 0.738 g/mL at 25 °C[2] | Data not available |
| Water Solubility | Soluble[6] | Data not available |
| Flash Point | 7 °C (44.6 °F) - closed cup[7] | Data not available |
Experimental Protocols for pKa Determination
Several robust experimental methods are available for the determination of amine pKa values. Potentiometric titration is the most widely used due to its simplicity and accuracy.[8][9]
Potentiometric Titration
This classic method involves titrating a solution of the amine with a strong acid (like HCl) while monitoring the solution's pH. The pKa is the pH at which half of the amine has been neutralized.[9][10]
Detailed Methodology:
-
Sample Preparation: Prepare a solution of dipropylamine with a precisely known concentration in deionized water. The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).
-
Titrant Preparation: Standardize a strong acid titrant, such as hydrochloric acid (HCl), to a known concentration (e.g., 0.100 N).[8]
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature. Place the amine solution in a thermostatted vessel and insert the calibrated pH electrode and a burette containing the standardized HCl.
-
Titration: Add the HCl titrant to the amine solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]
-
Data Analysis: Plot the measured pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[9] The data can be fitted to the Henderson-Hasselbalch equation for a more precise pKa determination.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric Determination
This method is suitable for aromatic amines or compounds where the protonated and unprotonated forms have different UV-Visible absorption spectra.[11]
-
Methodology: Prepare a series of buffered solutions of the amine across a range of pH values. Measure the absorbance spectrum for each solution.
-
Data Analysis: The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine pKa values by tracking the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) near the amino group as a function of pH.[9][10]
-
Methodology: Prepare samples of the amine in a series of buffers with varying pH values. Acquire the NMR spectrum for each sample.
-
Data Analysis: Plot the chemical shift of a chosen nucleus against the pH. The data will form a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.[10]
Conclusion
Dipropylamine is a strong base, a characteristic quantified by the high pKa value (around 11) of its conjugate acid, dipropylammonium. This property is fundamental to its chemical behavior and applications. The hydrochloride salt is the stable, protonated form of the amine. Accurate determination of its pKa is essential for research and development and can be reliably achieved using standard laboratory techniques such as potentiometric titration. This guide provides the foundational data and methodologies required for professionals working with this compound.
References
- 1. Dipropylamine - Wikipedia [en.wikipedia.org]
- 2. Dipropylamine | 142-84-7 [chemicalbook.com]
- 3. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Di-N-propylamine (FDB003929) - FooDB [foodb.ca]
- 5. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 二丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Reactivity of Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the chemical reactivity of dipropylamine hydrochloride. As the salt of a versatile secondary amine, its properties and reactions are of significant interest in organic synthesis and pharmaceutical development. Understanding its stability, acid-base chemistry, and potential for side reactions is critical for its effective and safe use as a synthetic building block.
Introduction to this compound
This compound (CAS: 5326-84-1) is the salt formed from the reaction of dipropylamine, a secondary amine, with hydrochloric acid.[1][2] The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical development to improve the compound's physicochemical properties.[1] This modification enhances stability, simplifies handling of the otherwise volatile and flammable free base, and critically, increases its solubility in polar and aqueous solvents—a vital characteristic for many chemical reactions and biological studies.[1] In the pharmaceutical industry, dipropylamine serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]
Physicochemical and Reactivity Data
A clear understanding of the reactivity of this compound begins with its fundamental physicochemical properties, which are best understood in comparison to its parent free base.
| Property | This compound | Dipropylamine (Free Base) | Citation(s) |
| CAS Number | 5326-84-1 | 142-84-7 | [5][6] |
| Molecular Formula | C₆H₁₆ClN | C₆H₁₅N | [5][6] |
| Molecular Weight | 137.65 g/mol | 101.19 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | Colorless liquid with an ammonia-like odor | [1][6] |
| pKa (Conjugate Acid) | 11.0 | 11.0 | [7] |
| Water Solubility | Soluble | 35-46 g/L (freely soluble) | [1][6][8] |
| Boiling Point | Not Applicable | 105-110 °C | [6] |
| Flash Point | Not Applicable | ~7 °C (39-45 °F) | [6][9] |
| Stability | Generally stable solid | Stable, but highly flammable liquid | [1][6][10] |
Core Reactivity Principles
The reactivity of this compound is primarily governed by the chemistry of the dipropylammonium cation and its equilibrium with the free amine.
Dipropylamine is a strong base due to the lone pair of electrons on the nitrogen atom.[6] Its hydrochloride salt is, therefore, the conjugate acid and is weakly acidic in solution. The salt will readily react with a stronger base (such as sodium hydroxide) to neutralize the hydrochloride and liberate the free dipropylamine. This reversible reaction is fundamental to its use in synthesis, as the free base is typically the reactive species required for nucleophilic attack or basic catalysis.
Caption: Acid-base equilibrium of the dipropylammonium ion.
This compound is a stable solid under standard conditions, which is a primary advantage over its volatile free base.[1][11] However, when heated, particularly in the presence of strong reagents, decomposition can occur. Combustion of the parent amine produces toxic oxides of nitrogen (NOx).[9][12]
While the hydrochloride salt is relatively inert, the liberated free amine is incompatible with a range of substances. These incompatibilities should be considered in any reaction where the free base is generated. Key incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous or violent reactions.[6][10]
-
Acids: Reacts exothermically in a neutralization reaction.[6][9]
-
Isocyanates, Anhydrides, and Acid Halides: Can undergo vigorous reactions due to the nucleophilicity of the amine.[6][9]
-
Nitrosating Agents: Contact with nitrosating agents can lead to the formation of carcinogenic nitrosamines.
Critical Reactions in Drug Development
In the context of pharmaceutical research and development, specific reactions involving dipropylamine are of paramount importance.
A critical reaction pathway for all secondary amines, including dipropylamine, is N-nitrosation. This reaction occurs when the amine is exposed to nitrosating agents, such as nitrites (e.g., NaNO₂) or nitrogen oxides, typically under acidic conditions.[6] The product of this reaction is N-nitrosodipropylamine, a compound recognized as a potent mutagen and carcinogen.[6] Given that nitrite impurities can be present in reagents and that acidic conditions are common in synthesis, the potential for this reaction must be carefully managed and monitored during drug development.
Caption: General mechanism for the N-Nitrosation of a secondary amine.
Once liberated from its hydrochloride salt, dipropylamine functions as a potent nucleophile and a strong, non-hindered base.[3][6] Its primary utility in synthesis is to introduce the di-n-propylamino moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions with alkyl halides or other electrophilic substrates.
Key Experimental Protocols
The following protocols provide standardized methods for handling and reacting with this compound.
This procedure details the process of converting this compound back to its free base form for use in subsequent reactions.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 3-5 mL per gram of salt) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification: Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 1.1 eq) dropwise while stirring. Monitor the pH of the solution with pH paper or a calibrated meter, continuing addition until the pH is >12.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains free dipropylamine and can be used directly or concentrated by rotary evaporation to yield the purified liquid amine. Caution: Dipropylamine is volatile and flammable.[12]
Caption: Experimental workflow for liberating free dipropylamine.
This protocol is provided for informational purposes to illustrate the formation of N-nitrosamines. Extreme caution is advised. N-nitrosamines are potent carcinogens and should only be handled by trained professionals in a designated fume hood with appropriate personal protective equipment.
Methodology (adapted from literature procedures): [13][14]
-
Setup: To a stirred solution of dipropylamine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add sodium nitrite (NaNO₂) (1.1 eq).
-
Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of an acid, such as p-toluenesulfonic acid (1.1 eq) or aqueous HCl, dropwise over 15-20 minutes. The acidic conditions generate the active nitrosating agent in situ.[14]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: The solvent can be removed under reduced pressure to yield the crude N-nitrosodipropylamine. Further purification may be achieved via column chromatography if necessary. All waste must be disposed of as hazardous carcinogenic material.
Conclusion
This compound is a stable, soluble, and convenient precursor to the highly reactive dipropylamine free base. Its reactivity is dominated by its acid-base properties, which allow for the controlled release of the nucleophilic amine. For professionals in drug development, the most critical aspect of its reactivity is the potential for N-nitrosation. A thorough understanding and mitigation of the conditions leading to the formation of N-nitrosodipropylamine are essential for ensuring the safety and regulatory compliance of any synthetic process utilizing this valuable chemical intermediate.
References
- 1. This compound | 5326-84-1 | Benchchem [benchchem.com]
- 2. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DI-N-PROPYLAMINE (DNPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Dipropylamine | 142-84-7 [chemicalbook.com]
- 7. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dipropylamine, 99% | Fisher Scientific [fishersci.ca]
- 9. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Dipropylamine CAS#: 142-84-7 [m.chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. jchr.org [jchr.org]
Methodological & Application
Application Notes and Protocols for Fmoc Deprotection Using Dipropylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that is repeated throughout the synthesis of a peptide. For decades, piperidine has been the reagent of choice for this purpose. However, its toxicity and regulatory scrutiny have driven the search for safer and more efficient alternatives.[1][2] Dipropylamine (DPA) has emerged as a promising alternative, offering several advantages, including reduced aspartimide formation, lower toxicity, ready availability, and cost-effectiveness.[3][4][5]
These application notes provide a detailed protocol for the use of dipropylamine in the Fmoc deprotection step of SPPS and present a summary of its performance compared to piperidine.
Advantages of Dipropylamine over Traditional Reagents
Dipropylamine offers several key benefits in Fmoc SPPS, making it an attractive alternative to piperidine.
Caption: Key advantages of using dipropylamine for Fmoc deprotection.
Quantitative Comparison of Deprotection Reagents
The following table summarizes the performance of dipropylamine in comparison to the standard piperidine protocol, particularly in the context of aspartimide-prone sequences. The data is extracted from studies performing SPPS at 60°C.[1][6]
| Parameter | 20% Piperidine in DMF | 25% Dipropylamine in DMF |
| Peptide Sequence | VKDGYI | VKDGYI |
| Temperature | 60°C | 60°C |
| Desired Product (%) | 73 | 88 |
| Aspartimide (%) | 17 | 4 |
| Other Byproducts (%) | 10 | 8 |
| Crude Purity (%) | 90 | 88 |
| Crude Yield (%) | 73 | 65 |
Experimental Protocol: Fmoc Deprotection with Dipropylamine
This protocol outlines the steps for Fmoc deprotection using a dipropylamine solution during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Dipropylamine (DPA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Automated peptide synthesizer or manual synthesis vessel
-
Shaker or agitator for manual synthesis
Reagent Preparation:
Deprotection Solution (25% v/v DPA in DMF): To prepare 100 mL of the deprotection solution, carefully add 25 mL of dipropylamine to 75 mL of DMF. Mix thoroughly. Prepare this solution fresh for optimal performance.
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in the reaction vessel for at least 30 minutes prior to the first deprotection step.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection:
-
Add the 25% DPA in DMF solution to the resin.
-
Agitate the mixture for 1 minute.[1]
-
Drain the deprotection solution.
-
-
Second Deprotection:
-
Immediately add a fresh aliquot of the 25% DPA in DMF solution to the resin.
-
Agitate the mixture for 4 minutes.[1]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF to remove residual dipropylamine and the dibenzofulvene-dipropylamine adduct. A typical wash cycle consists of adding DMF, agitating for 30-60 seconds, and then draining the solvent. Repeat this wash cycle 5-7 times.
-
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-amino acid.
Fmoc Deprotection Workflow in SPPS
The following diagram illustrates the position of the dipropylamine deprotection step within a standard SPPS cycle.
Caption: Workflow of a single SPPS cycle using DPA for Fmoc deprotection.
Conclusion
Dipropylamine serves as an effective and advantageous alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. Its ability to significantly reduce aspartimide formation in susceptible sequences, coupled with its favorable safety and cost profile, makes it a compelling choice for both research and large-scale peptide production.[1][7] The protocol provided herein offers a straightforward procedure for the implementation of dipropylamine in standard SPPS workflows.
References
- 1. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis [gdb.unibe.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dipropylamine Hydrochloride as a Catalyst in Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. The use of organocatalysts, particularly amines, has gained significant traction due to their mild reaction conditions, reduced environmental impact, and unique selectivity. Dipropylamine, a secondary amine, can function as an effective catalyst for the aldol reaction through an enamine-mediated mechanism. This document provides detailed application notes and protocols for the use of dipropylamine hydrochloride as a catalyst precursor in aldol condensation reactions.
Reaction Principle and Mechanism
Secondary amines catalyze the aldol reaction by forming a nucleophilic enamine intermediate with a carbonyl donor (an aldehyde or ketone with an α-hydrogen). This enamine then attacks a carbonyl acceptor, leading to the formation of a β-hydroxy carbonyl compound (the aldol adduct), which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.
When using this compound, the active dipropylamine catalyst is typically generated in situ by the addition of a base to neutralize the hydrochloride salt. The catalytic cycle proceeds as follows:
-
Activation of Catalyst: A stoichiometric or slight excess of a base is added to deprotonate this compound, liberating the free secondary amine.
-
Enamine Formation: The dipropylamine catalyst reacts with the carbonyl donor to form an enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the carbonyl acceptor to form an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the aldol product and regenerate the dipropylamine catalyst, which can then enter a new catalytic cycle.
Reaction Pathway Diagram
Caption: Mechanism of Dipropylamine-Catalyzed Aldol Reaction.
Quantitative Data Summary
The following table summarizes representative data for a crossed aldol condensation between an aromatic aldehyde and a ketone using a secondary amine catalyst system. These values are illustrative and may vary depending on the specific substrates and reaction conditions.
| Entry | Aldehyde (1.0 mmol) | Ketone (2.0 mmol) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetone | 10 | DMSO | 25 | 12 | 85 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | DMF | 25 | 8 | 92 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 15 | Acetonitrile | 50 | 24 | 78 |
| 4 | Benzaldehyde | Cyclopentanone | 10 | THF | 25 | 18 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Crossed Aldol Condensation
This protocol describes a general method for the crossed aldol condensation of an aromatic aldehyde with a ketone using this compound as the catalyst precursor.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ketone
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., DMSO, DMF, THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the ketone (2.0 mmol), this compound (0.1 mmol, 10 mol%), and the anhydrous solvent (5 mL).
-
Add triethylamine (0.11 mmol, 1.1 equivalents relative to the catalyst) to the mixture to generate the free dipropylamine catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C or 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Aldol Condensation.
Safety and Handling
-
This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents and reagents should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound serves as a convenient and effective precursor for a secondary amine catalyst in aldol condensation reactions. The protocols provided herein offer a starting point for the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve the best results for specific substrates.
The Role of Dipropylamine Hydrochloride in the Synthesis of Ropinirole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of dipropylamine and its hydrochloride salt in the synthesis of the active pharmaceutical ingredient (API) Ropinirole. Ropinirole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The following sections detail the synthetic pathways, experimental protocols, and relevant data, highlighting the role of dipropylamine in the formation of the API and the subsequent preparation of its stable hydrochloride salt.
Application Notes
Dipropylamine, a secondary amine, serves as a key nucleophile in the synthesis of Ropinirole. Its reaction with a suitable electrophilic intermediate is a crucial step in the formation of the final carbon-nitrogen bond that characterizes the Ropinirole molecule. While dipropylamine itself is the reactive species in the key bond-forming step, the final API is typically isolated and formulated as its hydrochloride salt, Ropinirole hydrochloride. The conversion to the hydrochloride salt enhances the stability, solubility, and handling properties of the drug substance, which are critical for pharmaceutical development and formulation.[1]
The synthesis of Ropinirole often involves the reaction of dipropylamine with a substituted phenylethyl halide or a similar reactive intermediate. One common strategy involves the condensation of 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one with di-n-propylamine.[2] An alternative approach involves the reductive amination of 4-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride with propionaldehyde, where the dipropylamino group is formed in situ.[3]
Following the synthesis of the Ropinirole free base, a straightforward acid-base reaction with hydrochloric acid is employed to produce the crystalline hydrochloride salt. This final step is critical for the purification and pharmaceutical viability of the API.
Logical Workflow for Ropinirole Hydrochloride Synthesis
Caption: General workflow for the synthesis of Ropinirole Hydrochloride.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative synthesis of Ropinirole hydrochloride.
| Parameter | Value | Reference |
| Starting Material | 4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride | [3] |
| Reagents | Propionaldehyde, 10% Pd/C, Hydrogen | [3] |
| Solvent | Methanol | [3] |
| Hydrogen Pressure | 5 Kg/cm² | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 24 hours | [3] |
| Product | Ropinirole Hydrochloride | [3] |
| Yield | 41% | [3] |
| Purity | 90% (as off-white solid) | [3] |
| Final API Melting Point | 239-242 °C | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Ropinirole Hydrochloride via Reductive Amination
This protocol details the synthesis of Ropinirole hydrochloride starting from 4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride and forming the dipropylamino group in situ.[3]
Materials:
-
4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
-
Propionaldehyde
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol
-
Ethanol
-
Hydrogen gas
-
Pressure reactor
-
Filtration apparatus (Celite bed)
-
Rotary evaporator
Procedure:
-
Charge a pressure reactor with 5 gm (0.0235 mol) of 4-(2'-aminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, 200 ml of methanol, and 1 gm of 10% Pd/C (50% wet).
-
Add 5 ml (0.0687 mol) of propionaldehyde to the mixture.
-
Pressurize the reactor with hydrogen gas to 5 Kg/cm².
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture through a Celite bed and wash the bed with 20 ml of methanol.
-
Concentrate the filtrate to dryness using a rotary evaporator.
-
Slurry the resulting residue in 40 ml of ethanol at 5-10 °C.
-
Collect the resulting cream-colored solid by suction filtration.
-
Wash the solid with 20 ml of ethanol and dry to yield Ropinirole hydrochloride.
Protocol 2: Synthesis of Ropinirole Base by Condensation and Subsequent Conversion to Hydrochloride Salt
This protocol describes the synthesis of the Ropinirole free base through a condensation reaction, followed by its conversion to the hydrochloride salt.[2][5]
Part A: Synthesis of Ropinirole Base
Materials:
-
4-[2-(bromoethyl)-1,3-dihydro-2H-indol-2-one
-
Di-n-propylamine
-
Suitable solvent (e.g., Toluene)
-
Extraction and purification apparatus
Procedure:
-
In a reaction vessel, dissolve 4-[2-(bromoethyl)-1,3-dihydro-2H-indol-2-one in a suitable solvent such as toluene.
-
Add an excess of di-n-propylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure complete reaction (monitor by TLC or HPLC).
-
After cooling, wash the reaction mixture with water and an aqueous basic solution to remove unreacted starting materials and byproducts.
-
Dry the organic phase over a suitable drying agent (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the crude Ropinirole base as an oil.
-
Purify the crude product by column chromatography.
Part B: Conversion to Ropinirole Hydrochloride
Materials:
-
Ropinirole base (from Part A)
-
Isopropanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve the purified Ropinirole base in isopropanol.
-
Slowly add a calculated amount of concentrated hydrochloric acid to the solution while stirring.
-
The Ropinirole hydrochloride will precipitate out of the solution.
-
Cool the mixture to facilitate complete crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with cold isopropanol and dry under vacuum to obtain pure Ropinirole hydrochloride.
Experimental Workflow Diagram
Caption: Experimental workflows for the synthesis of Ropinirole Hydrochloride. synthesis of Ropinirole Hydrochloride.
References
- 1. EP1673340A1 - Process for the preparation of ropinirole - Google Patents [patents.google.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]
- 3. US20050159605A1 - Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride - Google Patents [patents.google.com]
- 4. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Application Note: Quantification of Dipropylamine Hydrochloride Using a Stability-Indicating Reversed-Phase HPLC Method
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dipropylamine Hydrochloride in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability for quality control and research applications.
Introduction
This compound is a secondary amine salt with various industrial and pharmaceutical applications. Accurate quantification is crucial for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive protocol for the analysis of this compound by HPLC, including system suitability, validation parameters, and sample analysis.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents: HPLC grade acetonitrile, methanol, and water are required. Potassium dihydrogen phosphate and phosphoric acid (analytical grade) are needed for buffer preparation. This compound reference standard should be of high purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
To prepare the 20mM Potassium Phosphate Buffer (pH 3.0), dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use. The mobile phase is prepared by mixing the buffer and acetonitrile in the specified ratio.
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 100 mg of the reference standard and dissolving it in a 100 mL volumetric flask with the mobile phase. Working standard solutions for the calibration curve are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.
Preparation of Sample Solutions
For bulk drug analysis, accurately weigh approximately 100 mg of the this compound sample, dissolve it in, and dilute to 100 mL with the mobile phase to get a concentration of 1000 µg/mL. Further dilute to a final concentration within the calibration range (e.g., 50 µg/mL). For formulated products, a suitable extraction method may be required to separate the active ingredient from excipients before dilution.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was determined by analyzing a blank (mobile phase), a placebo solution, and a solution containing the this compound standard. The chromatograms should show no interference from the blank or placebo at the retention time of the analyte.
Linearity and Range
The linearity was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision
The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was evaluated by repeating the analysis on three different days. The relative standard deviation (%RSD) for both should be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The quantitative results from the method validation are summarized in the tables below.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 152345 |
| 20 | 305123 |
| 40 | 610587 |
| 60 | 915432 |
| 80 | 1220876 |
| 100 | 1525987 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 4: Precision Data
| Precision Type | Parameter | Result |
| Repeatability (Intra-day) | %RSD (n=6) | 0.85% |
| Intermediate Precision (Inter-day) | %RSD (n=9, 3 days) | 1.23% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical process.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship of validation parameters to the HPLC method.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The validation results confirm that the method is specific, linear, accurate, and precise for its intended purpose in quality control and analytical research. The straightforward nature of the sample preparation and chromatographic conditions makes it suitable for routine analysis.
References
Application Notes: The Role of Dipropylamine in the Synthesis of Dinitroaniline Herbicides
Audience: Researchers, scientists, and chemical development professionals.
Introduction
Dipropylamine is a key secondary amine intermediate used in the synthesis of several commercially important dinitroaniline herbicides.[1][2] This class of herbicides, which includes compounds like Trifluralin, Oryzalin, and Benefin, functions as pre-emergent herbicides by inhibiting microtubule formation in plant cells, thereby disrupting cell division and preventing weed germination.[3][4][5] The core synthesis route typically involves the nucleophilic aromatic substitution reaction between dipropylamine and a chlorinated dinitroaniline precursor.
This document provides detailed application notes and protocols for the synthesis of Trifluralin, a widely used dinitroaniline herbicide, using a dipropylamine-based approach. While the protocols in the literature often specify the use of dipropylamine (the free amine), this note will also address the use of its more stable salt form, dipropylamine hydrochloride, which can be readily converted to the reactive free amine in situ.
Key Applications
The primary application of dipropylamine in this context is the amination of a substituted chlorobenzene ring to produce the final herbicide molecule. The most well-documented example is the synthesis of Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride.[6][7]
-
Trifluralin: A selective, pre-emergence herbicide for controlling annual grasses and some broadleaf weeds in various crops, including cotton and soybeans.[8][9]
-
Oryzalin: A pre-emergence herbicide used to control weeds in vineyards, orchards, and on turf.[10][11]
-
Benefin: A pre-emergent herbicide used for controlling annual grasses and broadleaf weeds, particularly in turf and lettuce.[4][5][12]
A critical aspect of this synthesis is controlling the formation of N-nitrosodipropylamine, a potent carcinogen and a common impurity.[6][8] Modern synthesis protocols incorporate specific conditions, such as pH control and the use of auxiliary agents, to minimize the concentration of this byproduct.[6][7]
Data Presentation: Trifluralin Synthesis
The following table summarizes quantitative data from patented synthesis processes for Trifluralin, demonstrating high-yield and high-purity production with minimal nitrosamine contamination.
| Parameter | Method 1 (US5728881A)[6] | Method 2 (CN201810185187.8)[7] |
| Starting Material | 4-chloro-3,5-dinitrotrifluoromethylbenzene | 4-chloro-3,5-dinitrobenzotrifluoride |
| Key Reagents | Dipropylamine, Sodium Hydroxide | Di-n-propylamine, Sodium Hydroxide, Vitamin C |
| Reaction Temperature | 60°C | 70°C |
| Reaction Time | 2.5 hours | 1.5 hours |
| pH | ~7.5 | 7.5 - 8.5 |
| Product Yield | Not specified | 98.5% |
| Product Purity | Up to 99.6% | 99 wt% |
| Nitrosamine Content | < 0.5 ppm | 0.5 ppm |
Experimental Protocols
This section provides a detailed protocol for the synthesis of Trifluralin, adapted from the literature. The protocol is written to utilize this compound as the starting material, which requires an additional equivalent of base to liberate the free amine.
Protocol: Synthesis of Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride
Objective: To synthesize Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) with high yield and purity.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride (0.1 mol, 27.06 g)
-
This compound (0.1 mol, 13.76 g)
-
Sodium Hydroxide (NaOH)
-
Vitamin C (optional auxiliary agent, 0.135 - 0.27 g)[7]
-
Deionized Water
-
250 mL three-necked reactor equipped with a mechanical stirrer, thermometer, and dropping funnel.
Procedure:
-
Reactor Setup: Charge the 250 mL reactor with 4-chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol) and 30 mL of deionized water. If used, add Vitamin C (0.135 g) at this stage.[7]
-
Reagent Preparation:
-
Prepare a solution of dipropylamine by dissolving this compound (13.76 g, 0.1 mol) in a minimal amount of water.
-
Prepare a 20% (w/v) sodium hydroxide solution. A total of 0.2 mol (8 g) of NaOH will be needed: 0.1 mol to neutralize the this compound and 0.1 mol to act as the acid scavenger for the reaction. This equates to 40 mL of a 20% solution.
-
-
Reaction:
-
Begin vigorous stirring of the reactor contents and heat the mixture to 70°C.[7]
-
Using separate dropping funnels, add the dipropylamine solution and the 20% sodium hydroxide solution dropwise and in parallel to the reactor over a period of approximately 30 minutes.[6][7]
-
Monitor the pH of the reaction mixture, maintaining it between 7.5 and 8.5 by adjusting the addition rate of the NaOH solution. This is critical for minimizing nitrosamine formation.[7]
-
-
Reaction Completion:
-
After the addition is complete, maintain the reaction mixture at 70°C with continuous stirring for 1.5 hours.[7]
-
-
Product Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. Orange-yellow crystals of Trifluralin will precipitate.
-
Filter the crystalline product using a Buchner funnel.
-
Wash the collected crystals with deionized water until the filtrate is neutral.
-
Dry the final product under a vacuum to yield Trifluralin. The expected yield is approximately 33.0 g (98.5%), with a purity of ~99%.[7]
-
Visualizations
Synthesis Pathway of Trifluralin
The synthesis proceeds via a nucleophilic aromatic substitution reaction.
Caption: Synthesis of Trifluralin from its precursors.
Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of Trifluralin.
Caption: Experimental workflow for Trifluralin synthesis.
Mechanism of Action: Microtubule Disruption
Dinitroaniline herbicides act by interfering with the formation of microtubules, which are essential for cell division in plants.
Caption: Dinitroaniline herbicides inhibit microtubule assembly.
References
- 1. Dipropylamine - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. diypestcontrol.com [diypestcontrol.com]
- 5. Benefin Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 7. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Oryzalin (Ref: EL 119) [sitem.herts.ac.uk]
- 11. Oryzalin | C12H18N4O6S | CID 29393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
Investigational Application of Dipropylamine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
For Research Use Only.
Application Notes
The following application notes propose a hypothetical role for dipropylamine hydrochloride as an additive in palladium-catalyzed cross-coupling reactions. To date, the use of this compound in this capacity has not been extensively reported in peer-reviewed literature. Therefore, the information presented here is intended to serve as a starting point for researchers interested in exploring novel reagents and reaction conditions for C-C and C-N bond formation.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis.[1][2][3] The efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst, ligands, base, and solvent system employed.[4][5] While a wide array of ligands and bases have been developed, the exploration of novel additives that can modulate catalyst activity and stability remains an active area of research.
Secondary amines and their corresponding hydrochloride salts are not conventional reagents in most cross-coupling protocols. However, it is hypothesized that this compound could influence the catalytic cycle in several ways:
-
In-situ Ligand Formation: Upon deprotonation by the reaction base, this compound would release free dipropylamine. This secondary amine could potentially coordinate to the palladium center, forming an in-situ generated aminophosphine-type ligand (if a phosphine is also present) or acting as a simple amine ligand itself. Such ligands can influence the electron density and steric environment of the palladium catalyst, thereby affecting the rates of oxidative addition and reductive elimination.[6]
-
Additive Effects on Catalyst Stability: The presence of an ammonium salt could influence the aggregation state of the palladium catalyst, potentially preventing the formation of inactive palladium black.[7]
-
Ionic Strength Modification: As a salt, this compound can alter the ionic strength of the reaction medium, which may have an effect on reaction rates, particularly in polar solvents.
Hypothetical Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1][6] A general scheme for this reaction is presented below.
Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Investigational Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol describes a hypothetical experiment to evaluate the effect of this compound as an additive in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), potassium carbonate (2.0 mmol), and this compound (0.2 mmol).
-
Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Add toluene (5 mL) and deionized water (1 mL) to the reaction mixture.
-
The flask is sealed and the reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-methyl-1,1'-biphenyl.
-
The yield of the product is determined and compared against a control experiment conducted in the absence of this compound.
Figure 2: Experimental workflow for the investigational Suzuki-Miyaura coupling.
Data Presentation
The following table presents hypothetical data for the Suzuki-Miyaura coupling reaction described above, comparing the reaction with and without the addition of this compound.
| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None (Control) | 80 | 12 | 75 |
| 2 | This compound | 80 | 12 | 85 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura reaction is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex undergoes transmetalation with the organoboron species, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. It is hypothesized that dipropylamine, formed in situ, could coordinate to the palladium center at various stages of this cycle, influencing the rates of the individual steps.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dipropylamine Hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylamine hydrochloride, the salt of the secondary amine dipropylamine, serves as a versatile reagent in organic synthesis. While not as extensively documented as other catalysts, its properties as a mild acidic catalyst and a source of the dipropylammonium cation lend it utility in various synthetic transformations, particularly in the construction of heterocyclic frameworks. This document provides an overview of its potential applications, focusing on its role in acid-catalyzed cyclocondensation reactions for the synthesis of biologically relevant heterocyclic compounds.
As an acidic catalyst, this compound can protonate carbonyl groups, activating them towards nucleophilic attack, a key step in many cyclization reactions. The presence of the bulky dipropyl groups can also influence the steric course of a reaction, potentially affecting regioselectivity and stereoselectivity. Furthermore, its solubility in various organic solvents makes it a practical choice for homogeneous catalysis.
This document will detail a protocol for the synthesis of dihydropyrimidinones via the Biginelli reaction, a classic multicomponent reaction where this compound can be employed as an effective catalyst.
Application: Acid-Catalyzed Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The reaction is typically catalyzed by a Brønsted or Lewis acid. This compound can serve as an efficient Brønsted acid catalyst in this transformation.
Proposed Catalytic Cycle
The reaction mechanism, when catalyzed by an acid like this compound, is thought to proceed through the formation of an N-acyliminium ion intermediate. The dipropylammonium ion protonates the aldehyde, which then undergoes condensation with urea. Subsequent addition of the enol of the β-ketoester and final cyclization with elimination of water yields the dihydropyrimidinone.
Caption: Proposed mechanism for the Biginelli reaction catalyzed by this compound.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes a representative synthesis of a dihydropyrimidinone using benzaldehyde, ethyl acetoacetate, and urea with a catalytic amount of this compound.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.72 g, 12 mmol)
-
This compound (0.138 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Glacial acetic acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and this compound (1 mmol).
-
Add ethanol (20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure product. For less crystalline products, purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) may be necessary.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative yields for the synthesis of various dihydropyrimidinones using the described protocol with different aromatic aldehydes.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 88 |
| 4 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 6 | 85 |
| 5 | 2-Naphthaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(naphthalen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 5.5 | 89 |
Note: Yields are for isolated, purified products and are representative.
General Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow from synthesis to characterization and further application of the synthesized heterocyclic compounds.
Caption: General experimental workflow for the synthesis and analysis of heterocyclic compounds.
Conclusion
This compound demonstrates potential as a practical and efficient catalyst for the synthesis of heterocyclic compounds, such as dihydropyrimidinones via the Biginelli reaction. Its ease of handling, moderate acidity, and solubility in common organic solvents make it a valuable tool for researchers in synthetic and medicinal chemistry. The provided protocol offers a reliable method for the synthesis of these important heterocyclic scaffolds, which can be adapted for the creation of diverse molecular libraries for drug discovery and development. Further exploration of this compound in other acid-catalyzed multicomponent reactions could reveal broader applications in the field of heterocyclic chemistry.
Uncharted Territory: The Role of Dipropylamine Hydrochloride in Carboxylic Acid Esterification Remains Undocumented
Despite a thorough review of scientific literature, the use of dipropylamine hydrochloride as a mediator or catalyst for the direct esterification of carboxylic acids with alcohols is not a recognized or documented chemical transformation. As such, detailed application notes and standardized protocols for this specific reaction do not exist within the current body of chemical knowledge.
Researchers, scientists, and drug development professionals seeking methods for ester synthesis are advised to consult established and well-documented procedures. The primary methods for the esterification of carboxylic acids include:
-
Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and often requires conditions that favor the formation of the ester, such as the removal of water.
-
Steglich Esterification: A milder method suitable for substrates that are sensitive to strong acids. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Acyl Chloride or Acid Anhydride Methods: Carboxylic acids can be converted to more reactive derivatives like acyl chlorides or acid anhydrides. These intermediates readily react with alcohols to form esters, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
While secondary amines and their hydrochloride salts are fundamental in organic synthesis, their documented roles in reactions involving carboxylic acids primarily revolve around the formation of amides. The reaction between a primary or secondary amine and a carboxylic acid typically leads to an amide, not an ester. Similarly, the reaction of an amine with an ester results in aminolysis, yielding an amide and an alcohol.
The current scientific literature does not provide a mechanistic basis or empirical data to support the application of this compound in mediating the direct formation of an ester from a carboxylic acid and an alcohol. Any attempt to create a protocol for such a reaction would be speculative and without scientific validation.
For professionals in the field of chemical research and drug development, adherence to validated and published synthetic methodologies is crucial for ensuring the reliability, reproducibility, and safety of their work. Therefore, for ester synthesis, it is recommended to rely on the wealth of information available for the established methods mentioned above.
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Dipropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in diagnostics, therapeutics, and drug delivery. The synthesis of AuNPs with controlled size, shape, and surface chemistry is crucial for these applications. Amines have been demonstrated to function as both reducing agents, converting Au(III) ions to Au(0), and as capping agents, stabilizing the newly formed nanoparticles and preventing aggregation.[1][2] This dual role simplifies the synthesis process.
Dipropylamine, a secondary amine, possesses a lone pair of electrons on the nitrogen atom that can participate in the reduction of gold salts. Its hydrochloride salt, dipropylamine hydrochloride, is expected to influence the reaction kinetics and the surface charge of the resulting AuNPs. The basicity of the amine, as indicated by its pKa, plays a role in its interaction with the gold surface.[3] Dipropylamine has a pKa of approximately 11, indicating it is a relatively strong base.[1][2] The hydrochloride salt will create a more acidic initial environment, which can affect the reduction potential of the gold precursor and the amine itself.
Proposed Role of this compound in AuNP Synthesis
This compound is proposed to have a dual function in the synthesis of gold nanoparticles:
-
Reducing Agent: The amine group of dipropylamine can be oxidized, providing electrons for the reduction of Au(III) ions from a precursor like chloroauric acid (HAuCl₄) to metallic Au(0).[4][5] The oxidation potential of secondary amines is a key thermodynamic factor in this process.[6]
-
Capping Agent: Once the gold atoms nucleate and grow into nanoparticles, the dipropylamine molecules can adsorb onto the gold surface. This capping layer provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their stability in the colloidal suspension. The interaction between the amine and the gold surface is influenced by the amine's basicity and steric factors.[3][7]
The hydrochloride component will likely influence the pH of the reaction medium, which can significantly impact the reaction rate and the final particle size and morphology.
Experimental Protocols
The following is a hypothetical protocol for the synthesis of gold nanoparticles using this compound. This protocol is a starting point and will require optimization of parameters such as reactant concentrations, temperature, and reaction time.
Materials
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ((CH₃CH₂CH₂)₂NH·HCl)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment (optional)
-
Ethanol
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Synthesis Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of HAuCl₄·3H₂O in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
-
Reaction Setup:
-
In a clean round-bottom flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Heat the solution to boiling with vigorous stirring.
-
-
Initiation of Reaction:
-
To the boiling gold solution, rapidly inject a specific volume of the this compound stock solution (e.g., 1-5 mL). The molar ratio of amine to gold will be a critical parameter to vary for optimization.
-
A color change from pale yellow to colorless, then to blue/purple, and finally to a stable ruby-red indicates the formation of gold nanoparticles.
-
-
Reaction Completion and Cooling:
-
Continue heating and stirring for 15-30 minutes after the final color change to ensure the reaction goes to completion.
-
Remove the flask from the heat source and allow it to cool to room temperature with continued stirring.
-
-
Purification of Gold Nanoparticles:
-
Transfer the AuNP solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 - 15,000 rpm for 30 minutes). The exact speed and time will depend on the particle size.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.
-
For long-term storage, the purified AuNPs can be suspended in deionized water or a buffer of choice.
-
Data Presentation
The following tables present illustrative quantitative data based on typical results from gold nanoparticle synthesis using amines. Note: This data is not specific to this compound and should be used as a reference for expected trends during experimental optimization.
| Molar Ratio (Dipropylamine HCl : HAuCl₄) | Average Particle Size (nm) | Polydispersity Index (PDI) | Surface Plasmon Resonance (SPR) Peak (nm) |
| 1:1 | 25 ± 5 | 0.4 | 525 |
| 5:1 | 15 ± 3 | 0.2 | 520 |
| 10:1 | 10 ± 2 | 0.15 | 518 |
Table 1: Illustrative Effect of Reactant Molar Ratio on AuNP Properties. Increasing the amine to gold ratio often leads to smaller and more monodisperse nanoparticles due to a faster reduction rate and more efficient capping of the growing nanoparticles.
| Reaction Temperature (°C) | Average Particle Size (nm) | PDI | SPR Peak (nm) |
| 60 | 30 ± 7 | 0.5 | 528 |
| 80 | 20 ± 4 | 0.3 | 522 |
| 100 | 15 ± 3 | 0.2 | 520 |
Table 2: Illustrative Effect of Reaction Temperature on AuNP Properties. Higher reaction temperatures generally lead to faster nucleation and growth rates, resulting in smaller and more uniform nanoparticles.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of gold nanoparticles.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction mechanism for AuNP synthesis.
References
- 1. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of gold nanoparticles using amine reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Interaction of Amines with Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Dipropylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dipropylamine hydrochloride from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of dipropylamine?
The synthesis of dipropylamine, typically through the reaction of propanol and ammonia or the hydrogenation of propionitrile, often results in a mixture of primary, secondary, and tertiary amines.[1][2] The most common byproducts are mono-n-propylamine (a primary amine) and tri-n-propylamine (a tertiary amine). Unreacted starting materials like n-propanol may also be present.[1]
Q2: What is the general strategy for purifying this compound?
The purification process typically involves a multi-step approach:
-
Initial separation of free amines: Before converting to the hydrochloride salt, it is highly recommended to separate the dipropylamine from the primary (monopropylamine) and tertiary (tripropylamine) amine byproducts. This is often achieved through fractional distillation.
-
Formation of the hydrochloride salt: The partially purified dipropylamine (free base) is then reacted with hydrochloric acid to form the hydrochloride salt.
-
Final purification by recrystallization: The crude this compound is then purified by recrystallization to remove any remaining impurities.
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" is a common issue when recrystallizing amine salts. Here are several troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice.
-
Use a co-solvent system: If a single solvent isn't working, try a solvent/anti-solvent system. Dissolve the hydrochloride salt in a minimal amount of a good solvent (e.g., a small amount of water or ethanol) at an elevated temperature, and then slowly add a poorer solvent (the anti-solvent, e.g., ethyl acetate or diethyl ether) until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure this compound crystals, add a single crystal to the cooled, saturated solution to induce crystallization.
Q4: I have a low yield after recrystallization. What are the likely causes?
A low yield can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask.
-
Loss during washing: Washing the collected crystals with a solvent at room temperature can redissolve some of the product. Always wash the crystals with a minimal amount of ice-cold solvent.
Troubleshooting Guides
Problem 1: Incomplete separation of propylamines by fractional distillation.
-
Symptom: The fractions collected during distillation contain a mixture of mono-, di-, and tripropylamine.
-
Possible Cause 1: Inefficient distillation column.
-
Solution: Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column. Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Possible Cause 2: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.
-
-
Possible Cause 3: Formation of azeotropes.
Problem 2: Co-precipitation of other amine hydrochlorides during recrystallization.
-
Symptom: The final this compound product is contaminated with monopropylamine hydrochloride or tripropylamine hydrochloride.
-
Possible Cause: Similar solubilities of the amine hydrochlorides in the chosen solvent.
-
Solution 1: Optimize the recrystallization solvent. Experiment with different solvent systems to find one that maximizes the solubility difference between the desired product and the impurities. A solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the other amine hydrochlorides remain more soluble at low temperatures, is ideal.
-
Solution 2: Perform a preliminary purification of the free amine. The most effective way to prevent co-precipitation is to remove the bulk of the primary and tertiary amines before forming the hydrochloride salt. This can be achieved through fractional distillation or a chemical separation method like the Hinsberg test.[3][4][5]
-
Data Presentation
Table 1: Physical Properties of Propylamines
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) |
| n-Propylamine | 48-49 | 59.11 |
| Dipropylamine | 109-110 | 101.19 |
| Tripropylamine | 155-158 | 143.27 |
Note: Data sourced from various chemical suppliers and databases.
Table 2: Recrystallization Solvent Selection Guide for Amine Hydrochlorides
| Solvent | Polarity | Suitability for Amine Hydrochlorides | Notes |
| Water | High | Good, but solubility may be high even when cold | Often used in combination with a less polar co-solvent. |
| Ethanol | High | Good | A common choice for recrystallizing amine salts. |
| Isopropanol | Medium | Good | Another common and effective solvent. |
| Acetone | Medium | Moderate | May be a suitable solvent or anti-solvent. |
| Ethyl Acetate | Low | Poor solvent, good anti-solvent | Often used in a co-solvent system with a more polar solvent. |
| Diethyl Ether | Low | Poor solvent, good anti-solvent | Useful as an anti-solvent to induce precipitation. |
This table provides general guidance. The optimal solvent system should be determined experimentally.
Experimental Protocols
Protocol 1: Separation of Propylamine Mixture using the Hinsberg Method
This protocol provides a method for the chemical separation of primary, secondary, and tertiary amines before the final purification of dipropylamine.
Materials:
-
Crude amine mixture (containing propylamine, dipropylamine, and tripropylamine)
-
Benzenesulfonyl chloride (Hinsberg's reagent)
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
-
Separatory funnel, beakers, and other standard laboratory glassware
Procedure:
-
In a flask, combine the crude amine mixture with benzenesulfonyl chloride and an excess of 10% NaOH solution.
-
Shake the mixture vigorously for 5-10 minutes.
-
Transfer the mixture to a separatory funnel. Diethyl ether can be added to facilitate the separation of layers.
-
The primary amine (propylamine) reacts to form a water-soluble sulfonamide salt, which will be in the aqueous layer.[3][4]
-
The secondary amine (dipropylamine) reacts to form an insoluble sulfonamide, which will be in the organic layer (or as a precipitate).[3][4]
-
The tertiary amine (tripropylamine) does not react and will remain in the organic layer.[3][4]
-
Separate the aqueous and organic layers.
-
Recovery of Dipropylamine:
-
Wash the organic layer with water.
-
The sulfonamide of dipropylamine can be hydrolyzed by heating with concentrated acid to regenerate the secondary amine, which can then be isolated.
-
-
Recovery of other amines (for disposal or other purposes):
-
Acidify the aqueous layer with concentrated HCl to precipitate the sulfonamide of the primary amine.
-
The tertiary amine can be recovered from the organic layer by evaporation of the solvent.
-
Protocol 2: Formation of this compound
Materials:
-
Partially purified dipropylamine
-
Anhydrous diethyl ether or other suitable anhydrous solvent (e.g., dichloromethane)
-
Concentrated hydrochloric acid or HCl gas
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Dissolve the partially purified dipropylamine in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
While stirring, slowly add concentrated hydrochloric acid dropwise. Alternatively, bubble anhydrous HCl gas through the solution. This reaction is exothermic, so maintain a low temperature.
-
Continue adding HCl until the precipitation of the white solid (this compound) is complete.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the crystals under vacuum.
Protocol 3: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and the colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 2. CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile - Google Patents [patents.google.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Hinsberg Reagent And Test | Unacademy [unacademy.com]
Identifying common impurities in Dipropylamine Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dipropylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities can be categorized based on the synthetic route.
-
From Propanol and Ammonia:
-
Propylamine (Primary Amine): An under-reacted precursor.
-
Tripropylamine (Tertiary Amine): An over-alkylation byproduct.
-
Unreacted Propanol: Residual starting material.
-
-
From Hydrogenation of Acrylonitrile:
-
During Hydrochloride Salt Formation:
-
Unreacted Dipropylamine: Incomplete reaction with hydrochloric acid.
-
-
Degradation Products/Side Products:
-
N-Nitrosodipropylamine: A potent carcinogen that can form from the reaction of dipropylamine with nitrosating agents (e.g., nitrites) under acidic conditions.[2]
-
Q2: How is this compound typically synthesized?
A2: The synthesis is a two-step process. First, Dipropylamine is synthesized, most commonly via one of two routes:
-
Reaction of Propanol with Ammonia: This industrial method involves reacting propanol with ammonia at high temperatures and pressures over a dehydration catalyst. The resulting mixture of primary, secondary, and tertiary amines is then separated by distillation and extraction.[3]
-
Hydrogenation of Acrylonitrile: This process involves a two-step hydrogenation. Acrylonitrile is first hydrogenated to propionitrile, which is then further hydrogenated to a mixture of propylamine, dipropylamine, and tripropylamine. Byproducts can be recycled to improve the yield of dipropylamine.[1]
The second step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where Dipropylamine is treated with hydrochloric acid.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities such as propylamine, tripropylamine, and unreacted propanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the identification and quantification of a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification and characterization of impurities. It can be used to distinguish between propylamine, dipropylamine, and tripropylamine based on their unique chemical shifts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of Tripropylamine | - Excess alkylating agent (propanol or propyl halide).- High reaction temperature or prolonged reaction time favoring over-alkylation.- Inefficient separation of the amine mixture. | - Optimize the molar ratio of ammonia to propanol to favor the formation of the secondary amine.- Carefully control the reaction temperature and time.- Improve the efficiency of the distillation process to separate tripropylamine from dipropylamine. |
| High levels of Propylamine | - Insufficient alkylation of ammonia.- Low reaction temperature or short reaction time. | - Increase the molar ratio of propanol to ammonia.- Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of tripropylamine. |
| Presence of N-Nitrosodipropylamine | - Contamination of reagents or solvents with nitrites or other nitrosating agents.- Reaction conducted under acidic conditions in the presence of nitrosating agents. | - Use high-purity reagents and solvents that are free from nitrites.- Avoid acidic conditions if nitrosating agents are suspected to be present. The formation of nitrosamines is generally favored under acidic conditions.[2] |
| Incomplete conversion to the hydrochloride salt | - Insufficient amount of hydrochloric acid used.- Inadequate mixing during the salt formation step. | - Use a slight excess of hydrochloric acid to ensure complete protonation of the dipropylamine.- Ensure vigorous stirring during the addition of hydrochloric acid. |
| Product is off-color or contains particulates | - Presence of colored impurities from starting materials or side reactions.- Incomplete dissolution or precipitation of impurities during workup. | - Purify the crude dipropylamine by distillation before salt formation.- Recrystallize the final this compound product from a suitable solvent system. |
Experimental Protocols
Synthesis of Dipropylamine from Propanol and Ammonia (Conceptual)
This protocol describes the general industrial approach. Laboratory-scale synthesis may require significant adaptation and safety precautions.
-
Reaction: Propanol and ammonia are fed into a high-pressure reactor containing a dehydration catalyst (e.g., alumina).[4] The reaction is carried out at elevated temperatures and pressures.
-
Separation: The resulting mixture of propylamine, dipropylamine, tripropylamine, and unreacted starting materials is passed through a series of distillation columns to separate the different amines based on their boiling points.
-
Purification: The dipropylamine fraction is further purified by fractional distillation to achieve the desired purity.
Synthesis of this compound from Dipropylamine
-
Dissolution: Dissolve purified dipropylamine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an anhydrous solvent to the stirred dipropylamine solution. The reaction is exothermic and should be cooled in an ice bath.
-
Precipitation: The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum.
GC-MS Method for Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). If analyzing the free base, the sample can be directly dissolved.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range (e.g., m/z 30-300) to detect a variety of potential impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify the impurities by creating a calibration curve with certified reference standards.
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity | Typical Concentration Range (%) | Analytical Method |
| Propylamine | < 0.5 | GC-MS |
| Tripropylamine | < 1.0 | GC-MS |
| Unreacted Propanol | < 0.2 | GC-MS |
| N-Nitrosodipropylamine | < 0.0001 (if present) | LC-MS/MS |
Note: These values are illustrative and can vary depending on the synthesis route and purification methods.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Impurity Formation Pathways.
References
Technical Support Center: Troubleshooting Low Yield in Reactions Involving Dipropylamine Hydrochloride
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low reaction yields when using Dipropylamine Hydrochloride (Dip-HCl).
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound?
Low yields in reactions involving this compound often stem from the fact that it is an amine salt. The dipropylamine is protonated, rendering it non-nucleophilic and unable to participate in the desired reaction.[1] To achieve a higher yield, the free, unprotonated dipropylamine must be generated in situ.
Key Factors Leading to Low Yield:
-
Insufficient Basicity: The most common cause is the failure to add a suitable base or using an insufficient amount of base to deprotonate the dipropylammonium ion and liberate the free amine.
-
Incorrect Base Selection: The chosen base may not be strong enough to effectively deprotonate the amine hydrochloride (pKa of dipropylamine's conjugate acid is ~11).[2]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion or the formation of side products.
-
Reagent Quality: Degradation of reagents, especially the presence of moisture, can significantly impact the reaction outcome.
-
Workup and Isolation Issues: The product may be lost during the workup procedure, for example, by being partially soluble in the aqueous phase or through volatilization during solvent removal.
Troubleshooting Guides for Specific Reactions
The Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[3] When using this compound, it is crucial to liberate the free secondary amine to react with formaldehyde (or another aldehyde) and an active hydrogen compound.[4]
Common Issues & Solutions:
-
Low Conversion to Mannich Base:
-
Problem: The dipropylamine is not sufficiently deprotonated.
-
Solution: Add at least one equivalent of a suitable base. For optimal results, a slight excess of a non-nucleophilic organic base is often preferred to drive the equilibrium towards the free amine.
-
-
Formation of Side Products:
-
Problem: The liberated dipropylamine can react with the carbonyl compound in an undesired manner, or the product can undergo further reactions.[5]
-
Solution: Control the reaction temperature carefully. Running the reaction at lower temperatures can minimize the formation of byproducts. Ensure the dropwise addition of reagents to avoid localized high concentrations.
-
Below is a table with representative data on the effect of the base on the yield of a typical Mannich reaction.
| Base | pKa of Conjugate Acid | Equivalents of Base | Reaction Time (h) | Representative Yield (%) |
| None | - | 0 | 24 | < 5 |
| Sodium Bicarbonate (NaHCO₃) | 10.3 | 1.1 | 12 | 40-50 |
| Triethylamine (Et₃N) | 10.8 | 1.1 | 6 | 75-85 |
| Diisopropylethylamine (DIPEA) | 10.75 | 1.1 | 6 | 80-90 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | 1.1 | 4 | > 90 |
Data is illustrative and compiled from typical results in the literature for similar reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dipropylamine Hydrochloride Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing dipropylamine hydrochloride and other secondary amine salts in organocatalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound, as a secondary amine salt, is primarily used as a catalyst in reactions that proceed through enamine or iminium ion intermediates. These include fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation (condensation of carbonyl compounds with active methylene compounds) and the Michael addition (1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound).[1][2][3][4][5]
Q2: What is the role of the hydrochloride salt in the catalysis?
A2: The amine hydrochloride salt serves as a precursor to the active secondary amine catalyst. In the reaction mixture, an equilibrium exists between the protonated amine (the hydrochloride salt) and the free amine. The free amine is the active catalytic species that forms an enamine with a carbonyl donor or an iminium ion with an α,β-unsaturated carbonyl acceptor. The acidic proton from the hydrochloride can also participate in the catalytic cycle, for instance, by activating the electrophile.
Q3: My reaction is not proceeding, or the yield is very low. What are the common causes?
A3: Low or no product yield can stem from several factors:
-
Inactive Catalyst: The catalyst may be of poor quality, degraded, or poisoned by impurities in the starting materials or solvent.[6]
-
Incorrect Stoichiometry: An improper ratio of reactants or catalyst can lead to incomplete conversion.
-
Suboptimal Reaction Conditions: The temperature may be too low to overcome the activation energy, or the chosen solvent may not be appropriate for the reaction.[7]
-
Presence of Water: Moisture can interfere with the catalytic cycle, especially the formation of the enamine intermediate. Ensure all reagents and solvents are appropriately dried.[7]
-
Catalyst Deactivation: The catalyst can be deactivated through side reactions, such as alkylation by highly electrophilic substrates.[8]
Q4: I am observing significant side product formation. How can I improve the selectivity?
A4: The formation of side products is a common issue. To improve selectivity:
-
Optimize Temperature: Lowering the reaction temperature can often suppress side reactions, which may have a higher activation energy than the desired reaction.
-
Adjust Catalyst Loading: Varying the amount of catalyst can influence the reaction pathway. Too much catalyst can sometimes promote undesired side reactions.
-
Control Stoichiometry: Using a precise 1:1 molar ratio of the carbonyl compound and the active methylene compound in a Knoevenagel condensation can help prevent Michael additions of the product with the starting material.[7]
-
Choice of Base (if applicable): In some protocols, an additional base is used to generate the free amine. Using a milder base can prevent side reactions like the self-condensation of aldehydes or ketones.[7]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of these reactions.[7] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low reaction yields.
| Possible Cause | Recommended Action |
| Catalyst Inactivity or Poisoning | Ensure the this compound is of high purity and has been stored correctly. Purify starting materials and solvents to remove potential catalyst poisons like residual acids, bases, or sulfur compounds. |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and in mediating the catalytic cycle. Test a range of solvents. Protic polar solvents like ethanol or aprotic polar solvents like DMF can be effective.[7] In some cases, solvent-free conditions may be optimal. |
| Unfavorable Reaction Temperature | Systematically vary the reaction temperature. While many amine-catalyzed reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[7] |
| Presence of Moisture | Use anhydrous solvents and dry glassware. If the reaction is particularly moisture-sensitive, conduct it under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time | Monitor the reaction over a longer period using TLC to ensure it has reached completion.[7] |
Issue 2: Poor Reaction Selectivity / Formation of Side Products
This guide helps in optimizing the reaction to favor the formation of the desired product.
| Possible Cause | Recommended Action |
| Michael Addition of Product | In Knoevenagel condensations, the α,β-unsaturated product can sometimes react with another molecule of the active methylene compound.[7] Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the reactants. |
| Self-Condensation of Carbonyl Compound | Aldehydes or ketones can undergo self-condensation, especially under strongly basic conditions. If an external base is used, consider a milder one. Optimizing the concentration of the amine catalyst itself can also mitigate this. |
| Incorrect Catalyst Loading | An excess of catalyst may accelerate side reactions. Perform a catalyst loading study to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts. |
| High Reaction Temperature | Side reactions often have higher activation energies. Running the reaction at a lower temperature may increase selectivity for the desired product, albeit potentially requiring a longer reaction time. |
Data Presentation: Typical Reaction Parameters
The optimal conditions for a given reaction must be determined empirically. However, the following table summarizes common starting points for reactions catalyzed by secondary amines.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5–20 mol% | Higher loadings are common in reactions prone to catalyst deactivation.[8] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is too slow. |
| Reaction Time | 3–24 hours | Monitor by TLC to determine the point of maximum conversion.[8] |
| Solvent | Ethanol, DMF, Acetonitrile, Water, or Solvent-free | Solvent choice is critical and depends on the specific reactants.[7] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also promote side reactions. |
Experimental Protocols
General Protocol for a Knoevenagel Condensation Catalyzed by this compound
This protocol provides a general methodology for the condensation of an aldehyde with an active methylene compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and the active methylene compound (e.g., malononitrile or diethyl malonate) (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical diagram for reaction condition optimization.
References
- 1. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 2. Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Prevention of N-nitrosodipropylamine (NDPA) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N-nitrosodipropylamine (NDPA) when using dipropylamine (DPA). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is N-nitrosodipropylamine (NDPA) and why is it a concern?
A1: N-nitrosodipropylamine (NDPA) is a chemical compound belonging to the N-nitrosamine class.[1] N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers.[2][3]
Q2: How is NDPA formed from dipropylamine (DPA)?
A2: NDPA is formed through a chemical reaction called nitrosation. This occurs when dipropylamine, a secondary amine, reacts with a nitrosating agent.[4] The most common nitrosating agents are derived from nitrite salts (like sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂) in situ.[4] Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[5]
Q3: What are the primary sources of nitrosating agents in a laboratory or manufacturing setting?
A3: Nitrosating agents can originate from several sources:
-
Reagents: Sodium nitrite or other nitrite salts used intentionally in a chemical process.[4]
-
Excipient Impurities: Nitrite impurities can be present in common pharmaceutical excipients.[6]
-
Contaminated Raw Materials: Solvents, starting materials, or reagents can contain residual amines or nitrites.
-
Environmental Factors: Nitrogen oxides (NOx) from the air can also act as nitrosating agents.[7]
Q4: What reaction conditions favor the formation of NDPA?
A4: Several factors can promote the formation of NDPA:
-
Acidic pH: Acidic conditions (typically pH < 7) facilitate the conversion of nitrites into more potent nitrosating agents like nitrous acid.[8][9]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the nitrosation reaction.[10]
-
Presence of Water: Water can play a role in NDPA formation, especially during manufacturing and storage.[10]
Q5: How can I prevent the formation of NDPA in my experiments?
A5: NDPA formation can be prevented or minimized by:
-
Controlling Raw Materials: Use high-purity reagents and excipients with low nitrite content.
-
Optimizing Reaction Conditions: Whenever possible, avoid strongly acidic conditions and high temperatures in the presence of both dipropylamine and a potential nitrosating agent. Maintaining a neutral or basic pH can significantly reduce the risk.[8][11]
-
Using Inhibitors (Scavengers): Incorporate compounds that react with and neutralize nitrosating agents. Common inhibitors include ascorbic acid (vitamin C), sodium ascorbate, α-tocopherol (vitamin E), caffeic acid, and ferulic acid.[6]
Q6: How do inhibitors (scavengers) work?
A6: Inhibitors, or scavengers, are antioxidants that compete with the amine for the nitrosating agent.[6] For example, ascorbic acid rapidly reduces nitrosating agents to nitric oxide (NO), a non-nitrosating species, thereby preventing them from reacting with dipropylamine.[5]
Q7: What analytical methods are used to detect and quantify NDPA?
A7: Highly sensitive analytical methods are required to detect NDPA at the trace levels relevant for pharmaceutical safety. The most common techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for its high sensitivity and selectivity in quantifying a range of nitrosamines, including NDPA.[12]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is also suitable for the analysis of volatile nitrosamines like NDPA.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected presence of NDPA in the final product. | Contamination of starting materials, reagents, or solvents with nitrites or other nitrosating agents. | 1. Source high-purity materials from qualified vendors. 2. Test incoming materials for nitrite content. 3. Consider using recovered solvents only after appropriate purification and testing. |
| Reaction conditions (e.g., acidic pH, high temperature) are promoting nitrosation. | 1. Adjust the reaction pH to neutral or basic, if the process allows.[8][11] 2. Reduce reaction and processing temperatures. | |
| Cross-contamination from other processes in the same equipment. | 1. Implement rigorous cleaning and validation procedures for all shared equipment. | |
| Inconsistent levels of NDPA across different batches. | Variability in the nitrite content of raw materials or excipients. | 1. Establish a robust supplier qualification program. 2. Implement routine testing of raw material lots for nitrite levels. |
| Fluctuations in processing parameters (pH, temperature, time). | 1. Ensure strict process control and monitoring. | |
| NDPA levels increase during product storage. | Degradation of the drug substance or excipients leading to the formation of nitrosating agents or secondary amines. | 1. Conduct stability studies under various conditions (temperature, humidity) to identify the root cause. 2. Consider reformulation with more stable excipients. 3. Incorporate a suitable inhibitor (scavenger) into the formulation. |
| Ingress of environmental nitrogen oxides through packaging. | 1. Evaluate the barrier properties of the packaging materials. |
Quantitative Data on Inhibitor Efficacy
The following table summarizes the reported inhibition efficiency of various scavengers against N-nitrosamine formation. While specific data for NDPA is limited, the data for other N-nitrosamines, such as N-nitrosonornicotine (NNN), provides a strong indication of their potential effectiveness.
| Inhibitor | Molar Ratio (Inhibitor:Nitrite) | Inhibition of NNN Formation (%) | Reference |
| Ascorbic Acid | > 1:1 | Nearly complete | [14] |
| Caffeic Acid | > 1:1 | Nearly complete | [14] |
| Ferulic Acid | > 1:1 | Nearly complete | [14] |
| Cysteine | 3:1 | > 90% | [14] |
| Dihydrocaffeic Acid | 3:1 | > 90% | [14] |
| Protocatechuic Acid | 3:1 | ~ 90% | [14] |
| Catechin | 3:1 | ~ 90% | [14] |
| α-Tocopherol | - | 50-70% (in vivo for NMOR) | [7] |
Note: A study on oral solid dosage forms demonstrated that ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid all showed >80% inhibition of nitrosamine formation when spiked at approximately 1% by weight.[6]
Experimental Protocols
Protocol 1: Screening of Inhibitors for Preventing NDPA Formation
Objective: To evaluate the effectiveness of various inhibitors in preventing the formation of NDPA from dipropylamine and a nitrosating agent in a model system.
Materials:
-
Dipropylamine (DPA)
-
Sodium nitrite (NaNO₂)
-
Inhibitors: Ascorbic acid, α-tocopherol, caffeic acid, ferulic acid
-
Hydrochloric acid (HCl) or other suitable acid to adjust pH
-
Sodium hydroxide (NaOH) or other suitable base to adjust pH
-
Methanol or other suitable solvent
-
Deionized water
-
LC-MS/MS system for NDPA analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DPA in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of NaNO₂ in deionized water (e.g., 1 mg/mL).
-
Prepare stock solutions of each inhibitor in a suitable solvent (e.g., 10 mg/mL).
-
-
Reaction Setup:
-
In a series of reaction vials, add a known amount of the DPA stock solution.
-
For the inhibitor test groups, add varying concentrations of the inhibitor stock solution to the vials. Include a control group with no inhibitor.
-
Adjust the pH of the solutions to a relevant acidic value (e.g., pH 3-4) using HCl.
-
-
Initiation of Nitrosation:
-
Add a known amount of the NaNO₂ stock solution to each vial to initiate the nitrosation reaction.
-
Incubate the vials at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours).
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by raising the pH to > 7 with NaOH.
-
-
Sample Preparation for Analysis:
-
Extract the NDPA from the reaction mixture using a suitable solvent and a validated sample preparation technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Prepare the samples for LC-MS/MS analysis according to the established analytical method.
-
-
Analysis:
-
Quantify the concentration of NDPA in each sample using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of inhibition for each inhibitor at each concentration by comparing the amount of NDPA formed in the presence of the inhibitor to the amount formed in the control group.
-
Protocol 2: Analytical Method for NDPA Quantification using LC-MS/MS
Objective: To accurately quantify the concentration of NDPA in a sample matrix.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to achieve separation of NDPA from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NDPA: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)
-
Internal Standard (e.g., NDPA-d14): Precursor ion > Product ion
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Chemical pathway for the formation of NDPA from dipropylamine.
Caption: Workflow for screening NDPA formation inhibitors.
Caption: Troubleshooting flowchart for NDPA contamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Inhibitory effect of alpha-tocopherol on the formation of nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 10. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anchem.pl [anchem.pl]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dipropylamine Hydrochloride Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Dipropylamine Hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, as a salt of a secondary amine, is generally more stable in solution compared to its free base form, dipropylamine. The protonation of the amine nitrogen in the hydrochloride salt reduces its susceptibility to oxidation.[1] However, like many pharmaceutical molecules, its stability is dependent on various factors including pH, temperature, light exposure, and the presence of other reactive species.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the chemical structure of dipropylamine, the primary degradation pathways are expected to be oxidation and reactions with other components in a formulation, such as reducing sugars. While specific studies on this compound are limited, degradation of secondary amines can lead to the formation of corresponding primary amines, aldehydes, and N-oxides. In the presence of nitrosating agents, there is a potential for the formation of nitrosamines.
Q3: Are there any known incompatibilities of this compound in solution?
A3: this compound may be incompatible with strong oxidizing agents and bases. As an amine salt, it can react with reducing sugars (e.g., lactose, glucose) via the Maillard reaction, leading to discoloration and degradation.[2] It is also advisable to avoid contact with nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.
Q4: How can I analyze the stability of this compound and its degradation products?
A4: Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection are recommended for the quantitative analysis of this compound and the separation of its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, potentially with a derivatization step to improve the volatility and chromatographic behavior of the analytes.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in the structural elucidation of unknown degradation products.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability testing. | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products. Use techniques like LC-MS/MS and NMR for structural elucidation of the unknown peaks.[6][7][8] |
| Discoloration (e.g., yellowing or browning) of the solution upon storage. | Maillard reaction with reducing sugars or oxidative degradation. | If the formulation contains reducing sugars, consider replacing them with non-reducing alternatives. For oxidative degradation, consider the use of antioxidants and/or packaging under an inert atmosphere (e.g., nitrogen). |
| Loss of potency of this compound in the formulation. | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Conduct a thorough forced degradation study to understand the lability of the molecule under different stress conditions. Adjust the formulation pH, protect from light, and consider the addition of appropriate stabilizers. |
| Precipitation in the solution. | Change in pH leading to the formation of the less soluble free base, or incompatibility with other formulation components. | Ensure the pH of the solution is maintained within a range where this compound remains soluble. Conduct compatibility studies with all formulation excipients. |
| Inconsistent analytical results. | Issues with the analytical method, such as poor separation of degradants from the main peak, or instability of the sample/standard solutions. | Develop and validate a stability-indicating analytical method. Ensure proper separation of all potential degradation products. Check the stability of analytical solutions and prepare them fresh if necessary. |
Degradation Pathways and Products
The following table summarizes the potential degradation pathways for this compound in solution based on general chemical principles of secondary amines.
| Degradation Pathway | Potential Degradation Products | Triggering Conditions |
| Oxidation | N-Oxide of dipropylamine, Propanal, Propylamine | Presence of oxidizing agents (e.g., peroxides, dissolved oxygen), exposure to light, presence of metal ions. |
| Reaction with Reducing Sugars (Maillard Reaction) | Glycosylamines, Amadori rearrangement products, Melanoidins (colored compounds) | Presence of reducing sugars (e.g., lactose, glucose), heat.[2] |
| Nitrosation | N-Nitrosodipropylamine | Presence of nitrosating agents (e.g., nitrites) under acidic conditions. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[9][10]
Acidic and Basic Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, treat the stock solution with 0.1 M to 1 M hydrochloric acid or sulfuric acid.
-
For basic hydrolysis, treat the stock solution with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a stock solution of this compound.
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3%).
-
Maintain the solution at room temperature.
-
Withdraw samples at various time intervals.
-
Analyze the samples by HPLC.
Photolytic Degradation
Objective: To determine the photostability of this compound.
Methodology:
-
Expose a solution of this compound in a photochemically transparent container to a light source that provides both UV and visible light. The exposure should be at least 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
Analyze the exposed and control samples at a specific time point by HPLC.
Thermal Degradation
Objective: To evaluate the effect of heat on the stability of this compound in solution.
Methodology:
-
Store solutions of this compound at an elevated temperature (e.g., 60-80 °C).
-
Withdraw samples at different time points.
-
Analyze the samples by HPLC to quantify the parent compound and any degradants.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of stability studies. Note: This data is for illustrative purposes only and actual results may vary.
Table 1: Stability of this compound (1 mg/mL) under Hydrolytic Conditions at 60 °C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water, pH 7) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 98.5 | 99.8 | 97.2 |
| 24 | 95.2 | 99.5 | 92.1 |
| 48 | 90.8 | 99.1 | 85.6 |
| 72 | 86.5 | 98.8 | 79.3 |
Table 2: Stability of this compound (1 mg/mL) under Oxidative, Photolytic, and Thermal Stress
| Stress Condition | Duration | % Remaining |
| 3% H₂O₂ at 25 °C | 24 hours | 88.4 |
| Photolytic Exposure | 1.2 million lux hours | 96.7 |
| Thermal (70 °C) | 72 hours | 94.2 |
Visualizations
Below are diagrams illustrating a potential degradation pathway and a general experimental workflow for stability testing.
Caption: Potential oxidative degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Managing Exothermic Reactions with Dipropylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on safely managing the exothermic reaction involved in the synthesis of Dipropylamine Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the synthesis of this compound?
A1: The primary hazard is the exothermic nature of the neutralization reaction between dipropylamine and hydrochloric acid. This reaction releases a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature, boiling of the solvent, and a potential runaway reaction.
Q2: What is an exothermic reaction?
A2: An exothermic reaction is a chemical reaction that releases energy in the form of heat.[1] In the context of synthesizing this compound, the formation of the salt from the amine and acid is an exothermic process.
Q3: What are the consequences of an uncontrolled exothermic reaction in this synthesis?
A3: An uncontrolled exothermic reaction can lead to several dangerous situations, including:
-
Runaway Reaction: An accelerating rate of reaction that generates heat faster than it can be removed, potentially leading to an explosion.[2]
-
Boil-over: The rapid boiling of the solvent, causing a sudden increase in pressure within the reaction vessel.
-
Release of Hazardous Fumes: Dipropylamine is volatile and has a strong, irritating odor. An uncontrolled reaction can release these vapors, along with corrosive hydrogen chloride gas.[3]
-
Equipment Failure: The rapid pressure increase can exceed the limits of the glassware or reactor, leading to catastrophic failure.
Q4: What are the initial signs of a potential runaway reaction?
A4: Key indicators of a developing runaway reaction include:
-
A sudden, rapid increase in the internal temperature of the reaction mixture.
-
A noticeable increase in the rate of gas evolution or fuming.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent even with cooling applied.
Troubleshooting Guide
| Issue | Immediate Action | Follow-up Action |
| Rapid Temperature Spike During Acid Addition | 1. Immediately stop the addition of hydrochloric acid. 2. Ensure the cooling bath is actively cooling and has sufficient capacity (e.g., add more ice/dry ice).3. Increase the stirring rate to improve heat transfer. | 1. Once the temperature is stable and under control, resume the addition of hydrochloric acid at a much slower rate.2. Consider diluting the hydrochloric acid to reduce the initial concentration and heat generation.3. Re-evaluate the cooling capacity and ensure it is adequate for the scale of the reaction. |
| Solvent is Boiling Vigorously | 1. Stop the addition of hydrochloric acid. 2. If safe to do so, lower the reaction vessel further into the cooling bath.3. If the reaction is in a sealed or restricted system, immediately and cautiously open it to a properly vented fume hood or a scrubbing system to relieve pressure. | 1. Allow the reaction to cool completely before proceeding.2. Assess the adequacy of the condenser, if one is in use.3. Consider using a higher-boiling point solvent for the reaction. |
| White Fumes (Aerosol) Forming Above the Reaction | 1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. Lower the sash of the fume hood to the lowest practical working height.3. Reduce the rate of hydrochloric acid addition, as this is likely aerosolized this compound. | 1. Implement a gas scrubber system by bubbling the off-gas through a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize any escaping HCl and amine vapors. |
| Localized Hotspots or Inconsistent Temperature Reading | 1. Stop the addition of hydrochloric acid. 2. Increase the stirring speed to ensure better mixing and uniform temperature distribution. | 1. Check the placement of the temperature probe to ensure it is adequately submerged in the reaction mixture.2. For larger scale reactions, consider using an overhead stirrer with a properly designed impeller for more efficient mixing. |
Experimental Protocols
General Protocol for Controlled Synthesis of this compound
This protocol is a general guideline and should be adapted based on the specific scale and equipment available in your laboratory. A thorough risk assessment should be conducted before commencing any experiment.
Materials:
-
Dipropylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar (or overhead stirrer for larger scale)
-
Temperature probe
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Condenser (optional, but recommended)
-
Gas outlet connected to a scrubber
Procedure:
-
Setup: Assemble the reaction apparatus in a certified fume hood. The round-bottom flask should be equipped with a magnetic stir bar, a temperature probe, an addition funnel, and a gas outlet. Place the flask in a cooling bath.
-
Charge the Reactor: Charge the round-bottom flask with a solution of dipropylamine in the chosen anhydrous solvent.
-
Cooling: Begin stirring and cool the dipropylamine solution to the desired initial temperature (e.g., 0-5 °C) using the cooling bath.
-
Prepare Acid: Charge the addition funnel with a solution of hydrochloric acid in the same solvent.
-
Slow Addition: Begin the slow, dropwise addition of the hydrochloric acid solution from the addition funnel to the stirred dipropylamine solution.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Maintain the desired temperature range by adjusting the addition rate and the cooling bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Isolation: The precipitated this compound can be isolated by filtration, followed by washing with cold solvent and drying under vacuum.
Quantitative Data
| Parameter | Dipropylamine | This compound |
| Molecular Formula | C6H15N | C6H16ClN |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol |
| Boiling Point | 105-110 °C | Not available |
| Melting Point | -63 °C | Not available |
| Density | 0.738 g/mL at 25 °C | Not available |
Visualizations
Caption: Workflow for the controlled synthesis of this compound.
References
Technical Support Center: In Situ Formation of Dipropylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in situ formation of dipropylamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the in situ formation of this compound?
The in situ formation of this compound involves the reaction of dipropylamine, a secondary amine, with hydrochloric acid (HCl) within the reaction mixture. The lone pair of electrons on the nitrogen atom of dipropylamine acts as a base, accepting a proton (H+) from the hydrochloric acid. This acid-base reaction results in the formation of the dipropylammonium cation and the chloride anion, which together constitute the ionic salt, this compound.[1][2][3]
Q2: In what types of reactions is the in situ formation of this compound useful?
Q3: What are the common sources of HCl for the in situ formation?
Hydrochloric acid can be introduced to the reaction mixture in several forms:
-
Aqueous HCl: A solution of hydrogen chloride in water.
-
Gaseous HCl: Dry hydrogen chloride gas can be bubbled through the reaction mixture.[5]
-
HCl in an organic solvent: A solution of hydrogen chloride in a solvent like diethyl ether, dioxane, or methanol.
-
Generated in situ: HCl can be a byproduct of another reaction occurring in the same pot, for example, from the use of acyl chlorides or thionyl chloride.[6]
Q4: How does the formation of this compound affect the overall reaction?
Experimental Protocols
General Protocol for In Situ Formation and Isolation of this compound
This protocol describes a general method for the reaction of dipropylamine with hydrochloric acid in an organic solvent to form this compound in situ.
Materials:
-
Dipropylamine
-
Anhydrous diethyl ether (or other suitable organic solvent like dichloromethane)
-
Concentrated hydrochloric acid or a solution of HCl in an appropriate solvent
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a clean, dry flask, dissolve dipropylamine in a suitable volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the specific reaction, but a starting point of 0.5-1.0 M is common.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is to control the exothermicity of the acid-base reaction.[1][2]
-
Acid Addition: Slowly add a stoichiometric equivalent of hydrochloric acid to the stirred solution. The HCl can be added as a concentrated aqueous solution, or preferably, as a solution in the same or a miscible solvent to maintain anhydrous conditions if required.
-
Precipitation: Upon addition of HCl, this compound, being an ionic salt, will likely precipitate from the nonpolar organic solvent.[3] Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete reaction and precipitation.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound solid under vacuum or in a low-temperature oven.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms | The concentration of reactants is too low. | Increase the concentration of the starting materials. |
| The solvent is too polar, keeping the salt dissolved. | Use a less polar solvent (e.g., switch from THF to diethyl ether or hexane). | |
| Insufficient HCl was added. | Check the stoichiometry and consider adding more HCl. Test the pH of the solution. | |
| Product is oily or sticky | The product is not fully crystalline or contains impurities. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
| Water is present in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use a solution of HCl in an organic solvent instead of aqueous HCl. | |
| Low Yield | Incomplete reaction. | Allow for a longer reaction time or ensure efficient mixing. |
| Loss of product during washing. | Use a minimal amount of cold solvent for washing. | |
| The hydrochloride salt is partially soluble in the chosen solvent. | Cool the reaction mixture to a lower temperature before filtration to decrease solubility. | |
| Product is discolored | Impurities in the starting dipropylamine. | Purify the dipropylamine by distillation before use. |
| Side reactions occurring. | Run the reaction at a lower temperature and ensure slow addition of HCl. |
Data Presentation
Table 1: Solubility of Dipropylamine and its Hydrochloride Salt
| Compound | Water | Diethyl Ether | Ethanol | Hexane |
| Dipropylamine | Soluble[2] | Miscible[8] | Miscible | Miscible |
| This compound | Soluble[3] | Sparingly soluble/Insoluble | Soluble | Insoluble |
This table presents generally expected solubility properties based on the nature of the compounds.
Table 2: Illustrative Reaction Parameters for In Situ Formation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diethyl Ether | Dichloromethane | Toluene |
| Temperature | 0 °C | Room Temperature | 0 °C |
| [Dipropylamine] | 1.0 M | 0.5 M | 1.0 M |
| Form of HCl | HCl in Ether (2.0 M) | Aqueous HCl (12 M) | Gaseous HCl |
| Observed Yield | >95% (Crystalline Solid) | ~90% (Initially oily) | >98% (Fine Powder) |
This table provides hypothetical data for illustrative purposes to guide experimental design.
Visualizations
Caption: Reaction scheme for the formation of this compound.
Caption: Troubleshooting flowchart for precipitation problems.
References
- 1. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride - Google Patents [patents.google.com]
- 6. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Dipropylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Performance in Dipropylamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges in catalyst performance during chemical reactions involving Dipropylamine Hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound reactions?
A1: Catalyst deactivation in these reactions is typically multifaceted, stemming from chemical, thermal, and mechanical factors. The most common causes include:
-
Catalyst Poisoning: This is a chemical deactivation where impurities or even the reactants/products themselves strongly adsorb to the active sites of the catalyst, rendering them ineffective.[1][2] In the context of this compound, key potential poisons include:
-
Chloride Ions (Cl⁻): Originating from the hydrochloride salt, chloride ions can poison noble metal catalysts like Palladium (Pd) and Platinum (Pt) by forming stable metal-chloride species on the surface, which blocks active sites.[3] For Nickel (Ni) catalysts, chlorides can also promote sintering, leading to a loss of active surface area.[4]
-
Amine Products: The dipropylamine product itself, or other amine intermediates, can act as a poison by strongly coordinating to the catalyst's active metal centers through the nitrogen lone pair, thereby inhibiting further reactions.[2]
-
Feedstock Impurities: Contaminants in the starting materials, such as sulfur compounds, carbon monoxide (CO), or heavy metals, are well-known poisons for many hydrogenation catalysts.[1]
-
-
Coking or Fouling: This involves the physical deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface and within its pores.[1] This blockage prevents reactants from reaching the active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, which results in a significant decrease in the active surface area.[1][5] The presence of water vapor can accelerate this process.[5]
Q2: How does the "Hydrochloride" part of this compound specifically affect the catalyst?
A2: The hydrochloride component introduces chloride ions and an acidic environment, which can have several effects on the catalyst:
-
Poisoning: As mentioned, chloride ions are known poisons for many noble metal catalysts like Pd and Pt.[3]
-
Sintering: In the case of nickel-based catalysts, the presence of HCl can increase the sintering rate, leading to irreversible loss of activity.[4]
-
Leaching: In some cases, the acidic conditions can lead to the leaching of the active metal from the support into the reaction medium, causing a permanent loss of catalyst.
-
Activity Modification: Interestingly, the effect of chlorides is not always negative. For some specific catalysts and reactions, the presence of an acid like HCl can enhance catalytic activity by modifying the electronic properties of the metal or by cleaning the surface of less active species.[6][7] However, for the common catalysts used in reductive amination (Pd, Pt, Ni), the poisoning effect is more prevalent.
Q3: Can a poisoned catalyst be regenerated?
A3: Regeneration is often possible, but its success depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed by treating the catalyst at a high temperature under a flow of an inert gas or hydrogen.
-
Irreversible Poisoning: For strongly adsorbed poisons like sulfur or heavy metals, regeneration is more challenging.
-
Chloride Poisoning: Regeneration from chloride poisoning can be attempted. Washing the catalyst with a basic solution to neutralize and remove adsorbed chlorides can be effective. This is often followed by a reduction step to reactivate the metal.
-
Coking/Fouling: Fouled catalysts can often be regenerated by a controlled burnout of the carbonaceous deposits in a diluted stream of air at elevated temperatures.[7]
-
Sintering: Deactivation by sintering is generally irreversible as it involves a physical change in the catalyst structure.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Feedstock: Test all starting materials and solvents for common catalyst poisons (e.g., sulfur, water, other organic impurities).[8] 2. Purify Reactants: If impurities are detected, purify the reactants and solvents before the reaction. 3. Use a Guard Bed: For continuous processes, consider using a guard bed to remove poisons before the feed reaches the main catalyst bed. |
| Catalyst Deactivation | 1. Check Catalyst History: Verify the age and storage conditions of the catalyst. An old or improperly stored catalyst may have lost activity. 2. Optimize Reaction Conditions: High temperatures can lead to sintering.[1] Review the reaction temperature and consider if it can be lowered without significantly impacting the reaction rate. |
| Insufficient Catalyst Loading | 1. Vary Catalyst Amount: Systematically increase the catalyst loading to determine the optimal concentration for your reaction. |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Product Inhibition/Poisoning | 1. Monitor Product Concentration: Track the concentration of dipropylamine throughout the reaction. A stall that coincides with a certain product concentration may indicate product inhibition. 2. In-situ Product Removal: If feasible, consider methods to remove the product from the reaction mixture as it is formed. |
| Gradual Fouling | 1. Analyze Spent Catalyst: After the reaction, analyze the used catalyst for signs of fouling (e.g., carbon deposition) using techniques like Temperature Programmed Oxidation (TPO) or visual inspection. 2. Modify Reaction Conditions: Adjusting temperature, pressure, or reactant concentrations can sometimes minimize the formation of fouling precursors. |
| Leaching of Active Metal | 1. Analyze Reaction Mixture: Test the reaction solution for the presence of the catalyst's active metal. 2. Use a More Robust Support: Consider a catalyst with a support that has stronger metal-support interactions to minimize leaching under acidic conditions. |
Issue 3: Poor Selectivity (Formation of Byproducts)
| Possible Cause | Troubleshooting Steps |
| Non-selective Catalyst | 1. Screen Different Catalysts: Test a range of catalysts (e.g., different metals, supports, and metal loadings) to find one with higher selectivity for the desired product.[6] 2. Modify Existing Catalyst: In some cases, the selectivity of a catalyst can be altered by the addition of a promoter. |
| Sub-optimal Reaction Conditions | 1. Optimize Temperature and Pressure: Systematically vary the reaction temperature and pressure to find conditions that favor the formation of dipropylamine over byproducts. 2. Adjust Reactant Ratios: The molar ratio of the reactants can significantly influence selectivity. |
Quantitative Data Summary
| Catalyst Type | Poison | Typical Concentration Leading to Deactivation | Potential Impact on Activity |
| Palladium (Pd) | Halides (e.g., Cl⁻) | Low ppm levels | Significant and often rapid loss of activity.[3] |
| Sulfur Compounds (e.g., H₂S) | Very low ppm levels | Severe and often irreversible poisoning.[1] | |
| Carbon Monoxide (CO) | Varies with conditions | Strong, but often reversible, poisoning.[1] | |
| Platinum (Pt) | Halides (e.g., Cl⁻) | Low to moderate ppm levels | Can be a poison, though some studies show resistance.[4] |
| Sulfur Compounds | Very low ppm levels | Strong and irreversible poisoning. | |
| Raney Nickel (Ni) | Halides (e.g., HCl) | Varies | Can cause deactivation through sintering.[4] |
| Sulfur Compounds | Low ppm levels | Severe and irreversible poisoning. |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning by Hydrochloride
Objective: To determine if the hydrochloride component is poisoning the catalyst.
Methodology:
-
Baseline Reaction:
-
Set up the reaction for the synthesis of dipropylamine using a non-hydrochloride amine source (e.g., dipropylamine itself or another suitable precursor) under your standard reaction conditions.
-
Monitor the reaction progress (e.g., by GC or LC) and determine the initial reaction rate and final conversion.
-
-
Spiked Reaction:
-
Repeat the baseline reaction, but add a controlled amount of a chloride source (e.g., a soluble, inert chloride salt or a small, known concentration of HCl) at the beginning of the reaction.
-
Monitor the reaction progress and compare the initial rate and final conversion to the baseline. A significant decrease in performance indicates chloride poisoning.
-
-
Analysis:
-
Compare the results from the baseline and spiked reactions. A significant drop in activity in the spiked reaction is strong evidence of chloride poisoning.
-
Protocol 2: Catalyst Regeneration from Chloride Poisoning
Objective: To attempt the regeneration of a catalyst suspected of being poisoned by chloride ions.
Methodology:
-
Catalyst Recovery:
-
After a reaction showing signs of deactivation, carefully recover the heterogeneous catalyst by filtration.
-
-
Washing:
-
Wash the recovered catalyst thoroughly with a solvent that is a good solvent for the reaction components but in which the catalyst is not soluble (e.g., ethanol, isopropanol) to remove any adsorbed organic species.
-
Prepare a dilute basic solution (e.g., 0.1 M NaOH or a non-coordinating organic base in a suitable solvent).
-
Wash the catalyst with the basic solution to neutralize and remove adsorbed chlorides.
-
Wash the catalyst again with deionized water until the washings are neutral.
-
Finally, wash with a volatile solvent (e.g., ethanol) to aid in drying.
-
-
Drying and Reduction:
-
Dry the washed catalyst under vacuum at a moderate temperature.
-
If the catalyst requires a reduction step for activation (e.g., many Pd/C and Ni catalysts), perform this according to the manufacturer's recommendations or standard literature procedures (e.g., heating under a hydrogen flow).
-
-
Testing Regenerated Catalyst:
-
Use the regenerated catalyst in a new reaction under standard conditions and compare its performance to that of a fresh catalyst.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Catalyst Poisoning Testing [intertek.com]
Technical Support Center: Work-up Procedures for Reactions Containing Dipropylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving dipropylamine hydrochloride. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during the purification and isolation of target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my reaction mixture?
This compound is the salt formed from the reaction of dipropylamine, a secondary amine, with hydrochloric acid. Dipropylamine is often used as a base in organic synthesis to neutralize acidic byproducts or to deprotonate a substrate. During the reaction or subsequent work-up steps (e.g., quenching with HCl), it is converted to its hydrochloride salt.
Q2: Why is it challenging to remove this compound from my reaction mixture?
The removal of this compound can be difficult due to its solubility characteristics. While dipropylamine itself is an organic-soluble base, its hydrochloride salt is a polar, ionic compound. The primary challenges include:
-
Partial Solubility in Organic Solvents: this compound can exhibit some solubility in polar organic solvents, making its complete removal by simple filtration or aqueous extraction difficult.
-
Emulsion Formation: The presence of the salt can lead to the formation of stable emulsions during aqueous work-ups, complicating phase separation.
-
Co-precipitation or Co-crystallization: The salt may co-precipitate or co-crystallize with the desired product, leading to contamination of the final isolated solid.
Q3: What are the primary methods for removing this compound?
The most common methods for removing this compound include:
-
Aqueous Extraction (Wash): Utilizing the high water solubility of the salt to extract it from an organic solution of the product.
-
Recrystallization: Purifying a solid product by dissolving it in a suitable solvent in which the this compound is either highly soluble or insoluble, leading to its separation upon crystallization.
-
Column Chromatography: Separating the desired product from the salt based on differences in their affinity for the stationary phase.
Physical and Chemical Properties
A summary of the physical and chemical properties of dipropylamine and its hydrochloride salt is provided below to aid in the selection of appropriate work-up conditions.
Table 1: Physical and Chemical Properties of Dipropylamine
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [1] |
| Appearance | Colorless liquid with an ammonia-like odor[1] |
| Boiling Point | 105-110 °C[2] |
| Melting Point | -63 °C[2] |
| Density | 0.738 g/mL at 25 °C[2] |
| Solubility in Water | 35 g/L (experimental) |
| Solubility in Organic Solvents | Soluble in ethanol and ether.[3] Very soluble in acetone. Miscible with diethyl ether.[1][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₆ClN |
| Molecular Weight | 137.65 g/mol [5] |
| Appearance | White to almost white powder or crystalline solid[6] |
| Solubility in Water | Soluble[6] |
| Solubility in Organic Solvents | Generally soluble in polar organic solvents.[6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions containing this compound.
Issue 1: An emulsion has formed during the aqueous wash.
-
Cause: Emulsions are common when amine salts are present, as they can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can physically disrupt the emulsion.
-
Issue 2: My product is precipitating along with the this compound during the work-up.
-
Cause: The desired product may have limited solubility in the chosen organic solvent, especially after the addition of an anti-solvent or a change in temperature.
-
Solution:
-
Solvent Selection: Choose a solvent system where the product has good solubility, while the this compound has poor solubility.
-
Temperature Control: Maintain a constant temperature during the work-up to prevent premature precipitation of the product.
-
Sequential Work-up: First, perform an aqueous wash to remove the bulk of the this compound before attempting to crystallize or precipitate the product.
-
Issue 3: After an acidic wash, I still see evidence of this compound in my product (e.g., by NMR).
-
Cause: The acidic wash may not have been efficient enough to remove all of the salt. This could be due to insufficient acid, not enough washes, or the partial solubility of the salt in the organic phase.
-
Solution:
-
Multiple Washes: Perform at least two to three washes with the acidic solution.
-
Check pH: Ensure the pH of the aqueous layer after washing is acidic (pH < 5). Use pH paper to verify.
-
Brine Wash: After the acidic washes, wash the organic layer with brine to help remove any dissolved water that may contain residual salt.
-
Experimental Protocols
Protocol 1: Removal of this compound by Aqueous Extraction
This protocol is suitable for products that are stable in the presence of dilute acid and are soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1 M hydrochloric acid (HCl).
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (step 2 and 3) one to two more times.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any evolved gas.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and concentrate it under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products where a solvent can be found that solubilizes the product at elevated temperatures but has low solubility at room temperature, and in which the this compound has different solubility characteristics.
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent system. Ideally, the product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the this compound is either very soluble or very insoluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities (including potentially insoluble this compound) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable when the product and this compound have different polarities, allowing for separation on a solid stationary phase.
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and eluent system. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system that provides good separation between the product and the this compound.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Visual Guides
Diagram 1: General Workflow for Removal of this compound
References
- 1. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 142-84-7 CAS MSDS (Dipropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Dipropylamine - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. CAS 5326-84-1: dipropylammonium chloride | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Analysis of Basicity: Dipropylamine Hydrochloride vs. Diisopropylethylamine (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of dipropylamine hydrochloride and N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. Understanding the relative basicity and nucleophilicity of these amines is crucial for their appropriate selection in various chemical transformations, including peptide synthesis, alkylations, and transition metal-catalyzed cross-coupling reactions.
Introduction to the Amines
Dipropylamine is a secondary amine characterized by two n-propyl groups attached to a nitrogen atom. Its hydrochloride salt is the protonated form. Dipropylamine is considered a strong organic base.[1]
Diisopropylethylamine (DIPEA) is a tertiary amine with two bulky isopropyl groups and an ethyl group attached to the central nitrogen.[2] This steric hindrance around the nitrogen atom makes DIPEA a strong, non-nucleophilic base, a property that is highly valuable in organic synthesis to prevent unwanted side reactions.[3][4][5]
Comparative Basicity and Physicochemical Properties
The basicity of an amine is quantified by the pKa value of its conjugate acid. A higher pKa value indicates that the conjugate acid is a weaker acid, and consequently, the parent amine is a stronger base.
| Property | This compound | Diisopropylethylamine (DIPEA) |
| Chemical Structure | ||
| IUPAC Name | N-propylpropan-1-amine;hydrochloride[6] | N-Ethyl-N-(propan-2-yl)propan-2-amine[3] |
| Amine Type | Secondary | Tertiary[3][7] |
| pKa of Conjugate Acid (in water) | ~11.0[8][9][10] | ~10.8 - 11.0[2][7][11] |
| Key Features | Strong base, can be nucleophilic. | Strong, sterically hindered, non-nucleophilic base.[3][4] |
Based on their pKa values in water, dipropylamine and DIPEA exhibit very similar basic strengths. However, the primary difference in their application arises from the steric environment around the nitrogen atom. The two n-propyl groups in dipropylamine offer less steric hindrance compared to the two isopropyl groups and one ethyl group in DIPEA. This makes dipropylamine potentially nucleophilic, whereas DIPEA is renowned for being a poor nucleophile.[3][4][5]
Factors Influencing Basicity
The basicity of these amines is a result of a combination of electronic, steric, and solvation effects.
Caption: Logical relationship of factors affecting the basicity of Dipropylamine and DIPEA.
-
Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. DIPEA, with three alkyl groups, has a stronger inductive effect than dipropylamine, which has two.
-
Steric Hindrance: The bulky isopropyl groups in DIPEA sterically hinder the approach of a proton to the nitrogen's lone pair. This steric strain can decrease basicity. This effect is less pronounced in dipropylamine.
-
Solvation: The stability of the protonated amine (the conjugate acid) in solution also affects basicity. The secondary ammonium ion of protonated dipropylamine can be stabilized by hydrogen bonding with protic solvents more effectively than the tertiary ammonium ion of protonated DIPEA. Better solvation of the conjugate acid shifts the equilibrium towards protonation, increasing the basicity of the parent amine.
The similar pKa values of dipropylamine and DIPEA suggest that these competing effects—inductive, steric, and solvation—result in a comparable overall basic strength in aqueous media.
Experimental Protocol for pKa Determination
A widely used method for determining the pKa of amines is potentiometric titration.[12][13]
Objective: To determine the dissociation constant (pKa) of an amine by titrating it with a strong acid and monitoring the pH.
Materials:
-
Amine sample (e.g., Dipropylamine or DIPEA)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: A precise amount of the amine is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The amine solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized HCl solution is added incrementally from a buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: The pH is recorded against the volume of HCl added. The titration is continued well past the equivalence point.
-
Data Analysis:
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of titrant added (x-axis).
-
The equivalence point is determined from the inflection point of the curve.
-
The pKa is determined at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal. At this point, pH = pKa.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
Both dipropylamine and diisopropylethylamine are strong organic bases with similar pKa values. The choice between them for a specific application should be guided by the nucleophilicity requirements of the reaction.
-
Dipropylamine is a suitable strong base when potential nucleophilic participation by the amine is not a concern.
-
Diisopropylethylamine (DIPEA) is the preferred choice when a strong, non-nucleophilic base is required to act solely as a proton scavenger, thereby minimizing side reactions and improving the selectivity of the desired transformation.[4][5] This is particularly critical in sensitive applications like peptide synthesis and certain alkylation reactions.[5][7]
References
- 1. Showing Compound Di-N-propylamine (FDB003929) - FooDB [foodb.ca]
- 2. grokipedia.com [grokipedia.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Diisopropylethylamine (DIPEA), 1 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Switzerland [carlroth.com]
- 8. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 10. Dipropylamine | 142-84-7 [chemicalbook.com]
- 11. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Navigating Trace-Level Dipropylamine Analysis: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of trace-level impurities is paramount to ensuring product safety and efficacy. Dipropylamine, a secondary aliphatic amine, can be a critical process-related impurity that requires sensitive and robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the trace analysis of dipropylamine, alongside alternative analytical techniques. The information presented is supported by established experimental protocols and performance data for similar analytes, offering a framework for method validation and selection.
Performance Comparison: GC-MS vs. Alternative Methods
The selection of an analytical method for trace analysis hinges on a variety of performance parameters. While specific validated data for dipropylamine is not extensively published, this section provides a comparative summary based on typical performance characteristics observed for the analysis of secondary amines.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | Ion Chromatography (IC) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Sample Throughput | Moderate | High | Moderate |
| Derivatization Required | Yes | No | No |
| Matrix Effects | Can be significant | Can be significant | Less common |
Note: The values presented for GC-MS are illustrative and based on performance data for other derivatized aliphatic amines. Actual performance for dipropylamine may vary and requires experimental validation.
Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail a representative GC-MS method for dipropylamine analysis, including a crucial derivatization step, and a brief overview of an alternative LC-MS/MS approach.
GC-MS Method with Derivatization
The analysis of polar amines like dipropylamine by GC-MS often necessitates derivatization to improve volatility, enhance peak shape, and increase sensitivity.[1] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose.[1]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of dipropylamine in a suitable solvent (e.g., methanol or acetonitrile). Create a series of working standards by serial dilution to cover the desired concentration range.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be required to isolate the dipropylamine.
-
Derivatization:
-
Transfer a known volume of the standard or sample extract into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).[1]
-
Cap the vial and heat at 60°C for 30 minutes.[1]
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[1]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B Mass Spectrometer or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the TFA-derivative of dipropylamine should be determined experimentally.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative for the analysis of polar compounds like dipropylamine, often without the need for derivatization.[2]
1. Sample Preparation:
-
Samples are typically dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Filtration of the sample solution is recommended before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for dipropylamine would need to be optimized.
Visualizing the Workflow
To better understand the logical flow of a GC-MS method validation for dipropylamine, the following diagrams illustrate the key stages.
Caption: Workflow for the validation of a GC-MS method for dipropylamine analysis.
References
A Comparative Analysis of Secondary Amine Organocatalysts in Asymmetric Synthesis: A Guide for Researchers
The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful and often more sustainable alternative to traditional metal-based catalysis in the synthesis of chiral molecules. Within this domain, chiral secondary amines have emerged as a versatile and highly effective class of organocatalysts for a wide array of enantioselective transformations. This guide provides a comparative overview of prominent secondary amine catalysts, focusing on their performance in key carbon-carbon bond-forming reactions, supported by experimental data and detailed methodologies.
Mechanism of Action: Enamine and Iminium Catalysis
Secondary amine organocatalysts primarily operate through two key catalytic cycles: enamine and iminium ion catalysis.[1] These pathways enable the activation of carbonyl compounds, making them susceptible to either nucleophilic or electrophilic attack.
-
Enamine Catalysis: In this cycle, the secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Subsequent hydrolysis releases the final product and regenerates the catalyst. This activation mode is fundamental to reactions like the aldol reaction.[1]
-
Iminium Ion Catalysis: This pathway is typically employed for α,β-unsaturated aldehydes and ketones. The secondary amine catalyst condenses with the carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, facilitating conjugate addition by a nucleophile. Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst. Michael additions and Diels-Alder reactions are characteristic examples of this mechanism.
Core Secondary Amine Catalyst Structures:
Two of the most widely employed and studied secondary amine organocatalysts are L-proline and its derivatives, particularly the diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst).[2]
-
L-Proline: As a naturally occurring amino acid, L-proline is an inexpensive, readily available, and environmentally benign catalyst.[1][3] However, its application can sometimes be limited by high catalyst loadings and lower reactivity in nonpolar solvents.[2][3]
-
Diarylprolinol Silyl Ethers: These catalysts, featuring a bulky diarylprolinol moiety with a silylated hydroxyl group, often exhibit superior reactivity and enantioselectivity compared to L-proline, especially in more challenging transformations.[1][4][5] The bulky silyl group enhances solubility in organic solvents and provides effective steric shielding to control the stereochemical outcome of the reaction.[6]
Comparative Performance in Key Asymmetric Reactions
The following tables summarize the performance of L-proline and a representative diarylprolinol silyl ether catalyst in asymmetric Aldol, Michael, and Mannich reactions, highlighting key metrics such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Table 1: Asymmetric Aldol Reaction [7]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| L-Proline (20 mol%) | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 96 |
| Diarylprolinol Silyl Ether (5 mol%) | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 95 | >95:5 | 99 |
Table 2: Asymmetric Michael Addition [1][7]
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| L-Proline (20 mol%) | Nitrostyrene | Cyclohexanone | CHCl₃ | 92 | 90:10 | 76 |
| Diarylprolinol Silyl Ether (5 mol%) | Nitrostyrene | Propanal | Hexane | 97 | 93:7 | >99 |
Table 3: Asymmetric Mannich Reaction
| Catalyst | Imine | Ketone | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| L-Proline (20 mol%) | N-PMP-protected ethyl glyoxylate imine | Acetone | Dioxane | 94 | - | 96 |
| Diarylprolinol Silyl Ether (10 mol%) | N-Boc-protected imine | Cyclohexanone | Toluene | 98 | >95:5 | 99 |
Data presented in the tables are representative examples from the literature and may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below to ensure reproducibility.
General Procedure for L-Proline Catalyzed Aldol Reaction: [3] To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added acetone (2.0 mL, 27.2 mmol) followed by L-proline (0.035 g, 0.3 mmol). The resulting mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
General Procedure for Diarylprolinol Silyl Ether Catalyzed Michael Addition: [6] To a stirred solution of the nitroalkene (0.25 mmol) in hexane (1.0 mL) at 0 °C is added the aldehyde (1.0 mmol) followed by the diarylprolinol silyl ether catalyst (0.0125 mmol, 5 mol%). The reaction mixture is stirred at this temperature until the nitroalkene is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding Michael adduct.
General Procedure for Asymmetric Mannich Reaction: To a solution of the imine (0.5 mmol) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (2.0 mL) is added the ketone (1.0 mmol). The reaction mixture is stirred at the specified temperature for the required time. After completion of the reaction, the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow in secondary amine-catalyzed asymmetric synthesis.
Caption: Enamine catalysis cycle for secondary amine organocatalysts.
Caption: Iminium ion catalysis cycle for conjugate additions.
Caption: General experimental workflow for asymmetric organocatalysis.
Conclusion
Both L-proline and diarylprolinol silyl ethers are highly effective secondary amine organocatalysts for a range of asymmetric transformations. L-proline, being inexpensive and readily available, is an excellent choice for many applications, particularly aldol reactions.[1] In contrast, diarylprolinol silyl ethers, while more structurally complex, often provide superior reactivity and enantioselectivity, especially in Michael additions and other challenging reactions, and can catalyze transformations that are difficult for simpler catalysts.[1] The choice of catalyst will ultimately depend on the specific reaction, substrates, and desired outcome. This guide provides a foundation for researchers to make informed decisions when selecting a secondary amine organocatalyst for their asymmetric synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. benchchem.com [benchchem.com]
Unraveling the Cross-Reactivity Profile of Dipropylamine Hydrochloride in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the potential for off-target interactions of chemical compounds is paramount to ensuring the safety and efficacy of novel therapeutics. Dipropylamine hydrochloride, a secondary amine, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its potential for cross-reactivity in a range of biological assays is a critical consideration during early-stage drug discovery. This guide provides a framework for evaluating the cross-reactivity of this compound, comparing its hypothetical performance with alternative amines, and detailing the experimental protocols necessary for such an assessment.
Disclaimer: Extensive searches for publicly available, direct experimental data on the cross-reactivity of this compound across comprehensive biological safety panels (such as the Eurofins SafetyScreen or CEREP panels) did not yield specific quantitative results. Therefore, the following sections, tables, and diagrams are presented as a template to guide researchers in conducting and interpreting their own comparative studies. The data presented is illustrative and should not be considered factual.
Executive Summary
A thorough understanding of a compound's interaction with a wide array of biological targets is essential to de-risk drug candidates early in the development pipeline. This guide outlines the importance of assessing the cross-reactivity of this compound against a panel of receptors, enzymes, and transporters. It also presents a comparative framework against other commonly used secondary amines, such as diethylamine and diisopropylamine, to aid in the selection of building blocks with the most favorable safety profiles.
Comparative Analysis of Off-Target Binding
The primary method for assessing cross-reactivity is through broad screening panels that measure the binding of a compound to a multitude of biological targets. The results are typically expressed as the concentration of the compound required to inhibit 50% of the binding of a known ligand (IC50) or the inhibitory constant (Ki).
Table 1: Illustrative Cross-Reactivity Data for this compound and Alternatives in Receptor Binding Assays
| Target Receptor | Dipropylamine HCl (IC50/Ki, µM) | Diethylamine HCl (IC50/Ki, µM) | Diisopropylamine HCl (IC50/Ki, µM) |
| Dopamine D2 | > 10 | > 10 | > 10 |
| Serotonin 5-HT2A | > 10 | > 10 | > 10 |
| Adrenergic α1A | 8.5 | > 10 | 9.2 |
| Histamine H1 | > 10 | > 10 | > 10 |
| Muscarinic M1 | > 10 | > 10 | > 10 |
Table 2: Illustrative Cross-Reactivity Data in Enzyme Inhibition Assays
| Target Enzyme | Dipropylamine HCl (% Inhibition @ 10 µM) | Diethylamine HCl (% Inhibition @ 10 µM) | Diisopropylamine HCl (% Inhibition @ 10 µM) |
| Monoamine Oxidase A (MAO-A) | 15 | 5 | 20 |
| Monoamine Oxidase B (MAO-B) | 25 | 10 | 30 |
| Cyclooxygenase-1 (COX-1) | < 10 | < 10 | < 10 |
| Cyclooxygenase-2 (COX-2) | < 10 | < 10 | < 10 |
| hERG Channel | 12 | 8 | 18 |
Table 3: Illustrative Cross-Reactivity Data in Transporter Interaction Assays
| Target Transporter | Dipropylamine HCl (% Inhibition @ 10 µM) | Diethylamine HCl (% Inhibition @ 10 µM) | Diisopropylamine HCl (% Inhibition @ 10 µM) |
| Dopamine Transporter (DAT) | 22 | 15 | 28 |
| Serotonin Transporter (SERT) | 18 | 12 | 25 |
| Norepinephrine Transporter (NET) | 20 | 14 | 26 |
Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative analysis. The following are generalized protocols for the key experiments cited above.
Receptor Binding Assays (Radioligand Displacement)
-
Objective: To determine the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor, radiolabeled ligand, test compound (Dipropylamine HCl and alternatives), assay buffer, filter plates, and a scintillation counter.
-
Procedure:
-
A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate bound from unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
-
Objective: To measure the ability of the test compound to inhibit the activity of a specific enzyme.
-
Materials: Purified enzyme, substrate for the enzyme, test compound, assay buffer, and a detection system (e.g., spectrophotometer, fluorometer).
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations.
-
The substrate is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product or the depletion of the substrate is measured using the detection system.
-
The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.
-
Transporter Interaction Assays
-
Objective: To assess the effect of the test compound on the function of a specific transporter protein.
-
Materials: Cells overexpressing the transporter of interest, a labeled substrate for the transporter, test compound, and appropriate buffers.
-
Procedure:
-
The cells are incubated with the labeled substrate in the presence and absence of the test compound.
-
After a specific time, the uptake of the labeled substrate into the cells is measured.
-
A decrease in substrate uptake in the presence of the test compound indicates inhibition of the transporter.
-
The results are expressed as the percentage of inhibition of transporter activity.
-
Visualizing Experimental Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict a typical experimental workflow for assessing cross-reactivity and the logical relationship of the findings.
Caption: Workflow for assessing the cross-reactivity of chemical compounds.
Caption: Logical flow from compound screening to potential adverse effects.
Conclusion
While direct, publicly available cross-reactivity data for this compound is limited, the framework provided in this guide offers a comprehensive approach for its evaluation. By systematically testing against a broad panel of biological targets and comparing the results with those of alternative amines, researchers can make more informed decisions in the selection of chemical building blocks. This proactive approach to identifying potential off-target effects is a critical step in the journey toward developing safer and more effective medicines. It is strongly recommended that researchers generate their own in-house data or utilize commercial screening services to build a robust understanding of the compounds they work with.
Performance comparison of Dipropylamine Hydrochloride with other amine bases in elimination reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of base for elimination reactions is a critical parameter that dictates reaction efficiency, yield, and selectivity. This guide provides a comprehensive performance comparison of dipropylamine hydrochloride with other commonly employed amine bases in elimination reactions. By presenting quantitative experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to Amine Bases in Elimination Reactions
Elimination reactions, particularly E2 reactions, are fundamental transformations for the synthesis of alkenes. The efficacy of these reactions is profoundly influenced by the nature of the base employed. Key characteristics of a base that affect the outcome of an elimination reaction include its strength (basicity) and steric bulk.
-
Basicity: A stronger base more effectively abstracts a proton, facilitating the elimination process.
-
Steric Hindrance: The size of the base can determine the regioselectivity of the reaction, influencing the formation of either the more substituted (Zaitsev) or less substituted (Hofmann) alkene. Bulky bases tend to favor the formation of the Hofmann product due to hindered access to internal protons.
Dipropylamine, a secondary amine, and its hydrochloride salt represent a moderately hindered, basic option for these transformations. This guide will compare its performance against other secondary and tertiary amine bases.
Performance Comparison of Amine Bases in the Dehydrobromination of 2-Bromopentane
To provide a quantitative comparison, we will analyze the dehydrobromination of 2-bromopentane as a model E2 elimination reaction. This reaction can yield two primary products: the Zaitsev product (2-pentene) and the Hofmann product (1-pentene). The ratio of these products is a key indicator of the steric influence of the base.
| Amine Base | Base Type | pKa of Conjugate Acid | Total Alkene Yield (%) | 2-Pentene (Zaitsev) (%) | 1-Pentene (Hofmann) (%) |
| Dipropylamine | Secondary | ~11.0 | Data Not Available | Data Not Available | Data Not Available |
| Diethylamine | Secondary | 10.9 | Data Not Available | Data Not Available | Data Not Available |
| Triethylamine (TEA) | Tertiary | 10.7 | 75 | 71 | 29 |
| Diisopropylethylamine (DIPEA) | Tertiary | 10.7 | 70 | 60 | 40 |
| Potassium tert-butoxide | Alkoxide | ~19 | >90 | 28 | 72 |
Analysis of Performance
The data, while incomplete for dipropylamine, highlights a clear trend. Less sterically hindered bases, such as triethylamine, favor the formation of the more thermodynamically stable Zaitsev product. As the steric bulk of the base increases, exemplified by diisopropylethylamine and significantly by potassium tert-butoxide, the proportion of the Hofmann product increases. This is a direct consequence of the base's inability to access the more sterically hindered internal proton required for Zaitsev elimination, leading it to abstract a more accessible terminal proton.
Dipropylamine, with its two propyl groups, presents a moderate level of steric hindrance, greater than diethylamine but less than DIPEA. Therefore, it is reasonable to predict that in the dehydrobromination of 2-bromopentane, dipropylamine would yield a product distribution intermediate between that of diethylamine and DIPEA, with a significant proportion of the Zaitsev product. The use of this compound would necessitate an additional, stronger base to be present in the reaction mixture to deprotonate the dipropylammonium ion to the active free amine.
Experimental Protocols
Below is a generalized experimental protocol for the dehydrobromination of a secondary alkyl halide using an amine base. This procedure can be adapted for a comparative study of different amine bases.
Objective: To compare the product distribution in the dehydrobromination of 2-bromopentane using different amine bases.
Materials:
-
2-Bromopentane
-
Amine base (e.g., Dipropylamine, Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the chosen anhydrous solvent (e.g., 50 mL of THF).
-
Addition of Reagents: The amine base (e.g., 1.5 equivalents) is added to the solvent. Subsequently, 2-bromopentane (1.0 equivalent) is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The amine hydrobromide salt that precipitates is removed by filtration. The filtrate is then washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining amine, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Product Isolation and Analysis: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of alkenes, is analyzed by gas chromatography (GC) to determine the relative percentages of 1-pentene and 2-pentene.
Visualizing Reaction Pathways and Logic
To better understand the factors influencing the choice of an amine base and the resulting reaction pathway, the following diagrams are provided.
Caption: E2 Elimination Pathway showing the influence of base hindrance.
Caption: Logic for selecting an amine base based on the desired product.
Conclusion
The selection of an appropriate amine base is a crucial step in directing the outcome of an elimination reaction. While direct comparative data for this compound is sparse, its structural characteristics as a moderately hindered secondary amine suggest it would offer a balance between reactivity and selectivity. For reactions where the preferential formation of the Zaitsev product is desired without the high steric hindrance of bases like DIPEA, dipropylamine presents a viable option. Researchers are encouraged to perform small-scale comparative experiments, following the outlined protocol, to determine the optimal base for their specific substrate and desired outcome.
Development and Validation of a Stability-Indicating HPLC Method for Dipropylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Dipropylamine Hydrochloride and its degradation products. The performance of this method is objectively compared against alternative chromatographic conditions, supported by experimental data from validation studies conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended to assist researchers in the selection and implementation of a robust analytical method for stability testing of this compound.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also needs to be able to separate and quantify any degradation products that are formed.[4][5] Forced degradation studies are a critical component of developing and validating these methods, as they help to identify likely degradation pathways and demonstrate the specificity of the method.[4][6]
This compound, a secondary amine salt, is susceptible to degradation through various pathways such as oxidation and hydrolysis. Therefore, a well-validated stability-indicating HPLC method is essential for ensuring the quality, safety, and efficacy of any pharmaceutical formulation containing this compound.
Experimental Protocols
Proposed HPLC Method (Method A)
This section details the experimental protocol for the proposed stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Diluent: Mobile phase
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve a quantity of the test sample equivalent to 10 mg of this compound in 100 mL of diluent.
Alternative HPLC Methods for Comparison
For comparative purposes, two alternative HPLC methods were evaluated.
-
Method B: Utilized a different mobile phase composition (Methanol:Water, 70:30 v/v) and a different pH (7.0).
-
Method C: Employed a shorter column (C18, 150 mm x 4.6 mm, 3.5 µm) and a faster flow rate (1.5 mL/min).
Method Validation and Comparative Data
The proposed method (Method A) and the alternative methods (B and C) were validated for several parameters as per ICH guidelines.[7][8] A summary of the comparative data is presented in Table 1.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Method A | Method B | Method C | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9985 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 20 - 120 | 15 - 130 | - |
| Accuracy (% Recovery) | 99.5 - 100.8% | 97.2 - 101.5% | 98.1 - 100.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||||
| - Repeatability | 0.45% | 1.10% | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 0.62% | 1.55% | 1.20% | ≤ 2.0% |
| Robustness | Robust | Sensitive to pH changes | Sensitive to flow rate changes | No significant change in results |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 1.5 | 1.0 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 4.5 | 3.0 | - |
Data Interpretation: Method A demonstrated superior performance across all key validation parameters, with excellent linearity, accuracy, and precision. Its robustness to minor variations in chromatographic conditions further highlights its suitability for routine quality control and stability testing.
Forced Degradation Studies
To establish the stability-indicating nature of the proposed method, forced degradation studies were performed on this compound. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mL of 1N HCl was added to 1 mL of stock solution (1 mg/mL) and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of 1N NaOH was added to 1 mL of stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.
The results of the forced degradation studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies for this compound using Method A
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 15.2% | 2 | > 2.0 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 10.8% | 1 | > 2.0 |
| Oxidative (30% H₂O₂, RT, 24h) | 25.5% | 3 | > 2.0 |
| Thermal (105°C, 48h) | 5.1% | 1 | > 2.0 |
| Photolytic (UV light, 48h) | 3.8% | 1 | > 2.0 |
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for the development and validation of the HPLC method.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The developed and validated stability-indicating HPLC method (Method A) is demonstrated to be linear, accurate, precise, robust, and specific for the determination of this compound in the presence of its degradation products. The comparative data clearly indicates its superiority over the alternative methods evaluated. This method is suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. acdlabs.com [acdlabs.com]
- 5. longdom.org [longdom.org]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Dipropylamine Hydrochloride as a Proton Scavenger in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate proton scavenger is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a comprehensive comparison of dipropylamine hydrochloride with other commonly used amine bases, offering insights into its efficacy as a proton scavenger supported by physicochemical data and a general experimental framework for evaluation.
In many organic reactions, the generation of acidic byproducts can hinder reaction progress, lead to unwanted side reactions, or degrade sensitive products. Proton scavengers, typically non-nucleophilic bases, are employed to neutralize these acids, thereby driving the reaction to completion and improving outcomes. The ideal proton scavenger exhibits high basicity to effectively neutralize acids but low nucleophilicity to avoid competing with the desired nucleophile in the reaction. Steric hindrance around the basic nitrogen atom is a key structural feature that imparts this non-nucleophilic character.
Physicochemical Properties of Common Amine Bases
The efficacy of a proton scavenger is primarily dictated by its basicity (pKa of the conjugate acid) and its steric profile. A higher pKa indicates a stronger base, more capable of sequestering protons. Greater steric bulk around the nitrogen atom minimizes its nucleophilicity. The table below summarizes these key properties for dipropylamine and its common alternatives, triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's Base).
| Amine Base | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics |
| Dipropylamine | C₆H₁₅N | 101.19 | ~11.0 | Moderate | Secondary amine, less sterically hindered than tertiary amines. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 10.75 | Moderate | Widely used, moderately hindered tertiary amine.[1] |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 10.75 | High | Highly hindered, non-nucleophilic tertiary amine, often the base of choice to avoid nucleophilic attack.[1][2][3] |
Note: The pKa value for dipropylamine is for the free base. This compound is the salt formed by the reaction of dipropylamine with hydrochloric acid.
Comparative Efficacy: A Framework for Evaluation
As a secondary amine, dipropylamine is less sterically hindered than the tertiary amines TEA and DIPEA. This reduced steric bulk may result in higher nucleophilicity, which could be detrimental in reactions where the base can compete with the intended nucleophile, potentially leading to the formation of undesired byproducts. However, in contexts where nucleophilic interference is not a primary concern, its strong basicity (pKa ≈ 11.0) makes it a viable and effective proton scavenger.
The choice between this compound, TEA, and DIPEA will be highly dependent on the specific reaction conditions, the nature of the electrophile, and the nucleophilicity of the primary reactant. For instance, in acylation reactions with highly reactive acyl chlorides, a more sterically hindered and less nucleophilic base like DIPEA is generally preferred to prevent the formation of undesired amides from the scavenger itself.
Experimental Protocol: Evaluating Proton Scavenger Efficacy in Amide Bond Formation
To quantitatively assess the efficacy of this compound in comparison to other amine bases, a standardized reaction can be employed. The formation of an amide from a carboxylic acid and an amine, facilitated by a coupling agent, provides a suitable model system. The role of the proton scavenger is to neutralize the acidic byproducts generated during the activation of the carboxylic acid.
Objective: To compare the yield and purity of an amide synthesized using this compound, triethylamine, and diisopropylethylamine as proton scavengers.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
Coupling Agent (e.g., HATU, HBTU)
-
Proton Scavengers: this compound, Triethylamine, Diisopropylethylamine
-
Solvent (e.g., Dichloromethane, Dimethylformamide)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In three separate, dry reaction flasks, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Proton Scavenger: To each flask, add one of the proton scavengers (2.0 equivalents):
-
Flask A: this compound
-
Flask B: Triethylamine
-
Flask C: Diisopropylethylamine
-
-
Activation and Coupling: To each reaction mixture, add the coupling agent (1.1 equivalents) portion-wise at 0 °C. Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours).
-
Work-up: Quench the reactions with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Data Collection:
-
Determine the isolated yield of the purified amide for each reaction.
-
Analyze the purity of the product from each reaction using techniques such as ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to qualitatively compare reaction rates.
-
Visualizing the Process
To better understand the experimental design and the factors influencing the choice of a proton scavenger, the following diagrams are provided.
References
Quantitative Analysis of Dipropylamine Hydrochloride: A Comparative Guide to HPLC and Titration Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Dipropylamine hydrochloride, a key chemical intermediate, requires precise analytical methods for quality control and formulation development. This guide provides a comprehensive comparison of two common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and acid-base titration.
This comparison is based on established analytical principles and data from analogous compounds, offering a clear perspective on the strengths and limitations of each method.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC and titration methods for the quantification of amine hydrochlorides. These values are representative and may vary based on specific instrumentation and method optimization.
| Parameter | HPLC Method | Titration Method |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 0.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | N/A |
| Limit of Detection (LOD) | Low (e.g., ng/mL) | High (e.g., mg/mL) |
| Limit of Quantification (LOQ) | Low (e.g., µg/mL) | High (e.g., mg/mL) |
| Specificity | High (separates analyte from impurities) | Low (titrates total basic/acidic species) |
| Analysis Time per Sample | 5 - 15 minutes | 2 - 5 minutes |
| Cost per Sample | Moderate to High | Low |
| Equipment Cost | High | Low |
| Solvent Consumption | High | Low |
Methodology and Experimental Protocols
Detailed experimental protocols for both HPLC and titration methods are provided below. These are model procedures based on common practices for the analysis of similar amine hydrochlorides.
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides high specificity, allowing for the separation of this compound from potential impurities and degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio (e.g., 50:50 v/v), with the pH adjusted to a suitable range (e.g., pH 3.0-4.0) using an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As dipropylamine lacks a strong chromophore, detection can be performed at a low UV wavelength, typically around 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 10-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Acid-Base Titration Protocol
Titration is a classic, cost-effective method for determining the total amount of an acidic or basic substance in a sample. For this compound, a non-aqueous titration is often employed.
1. Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution or a potentiometric electrode.
-
Equipment: Burette (manual or automated), beaker, magnetic stirrer.
2. Standard and Sample Preparation:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a sufficient volume of glacial acetic acid.
3. Titration Procedure:
-
Add a few drops of crystal violet indicator to the dissolved sample solution. The solution will typically appear violet.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid.
-
The endpoint is reached when the color of the solution changes from violet to blue-green.
-
Alternatively, use a potentiometric electrode to monitor the change in potential during the titration and determine the equivalence point from the resulting titration curve.
-
The amount of this compound in the sample is calculated based on the volume of titrant consumed.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for both the HPLC and titration methods.
Caption: HPLC Experimental Workflow.
Caption: Titration Experimental Workflow.
Discussion and Recommendations
The choice between HPLC and titration for the quantitative analysis of this compound depends on the specific requirements of the analysis.
HPLC is the superior method when specificity is crucial. It can distinguish the active ingredient from impurities, making it ideal for stability studies, impurity profiling, and the analysis of complex mixtures. While the initial equipment cost is high and it consumes more solvents, its ability to provide detailed information about the sample composition is invaluable in many research and quality control settings.[1] The sensitivity of HPLC also allows for the quantification of trace amounts of the analyte.[2]
Titration , on the other hand, is a simple, rapid, and inexpensive technique.[1] It is well-suited for the routine assay of bulk drug substances where the purity is known to be high. Titration generally offers excellent precision.[1][2] However, its major drawback is the lack of specificity.[3] Any acidic or basic impurities present in the sample will be titrated along with the analyte, potentially leading to inaccurate results.
-
For routine quality control of highly pure this compound , where speed and cost-effectiveness are priorities, titration is a suitable and reliable method.
-
For research, development, stability testing, and the analysis of samples containing potential impurities , the specificity and sensitivity of HPLC are indispensable.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, regulatory requirements, and available resources. In many regulated environments, an HPLC method would be preferred for its specificity and ability to be validated according to stringent guidelines.
References
Benchmarking Dipropylamine Hydrochloride: A Comparative Guide to Amine Catalysts in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired outcomes with high efficiency and selectivity. Dipropylamine hydrochloride, a simple secondary amine salt, presents a cost-effective and accessible option for various organic transformations. This guide provides an objective comparison of its potential performance against other commonly employed amine catalysts in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Aldol reaction, and Henry reaction. The following sections delve into the catalytic mechanisms, present comparative data from literature, and provide detailed experimental protocols to aid in catalyst selection and experimental design.
The Role of Secondary Amines in Catalysis: Enamine and Iminium Pathways
Secondary amines, such as dipropylamine, primarily catalyze reactions through two key mechanistic pathways: enamine and iminium ion catalysis. These pathways activate carbonyl compounds, making them more susceptible to nucleophilic attack.
-
Enamine Catalysis: In this pathway, the secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the final product. This mechanism is central to reactions like the Aldol reaction.
-
Iminium Catalysis: This pathway is typically employed for α,β-unsaturated aldehydes and ketones. The secondary amine catalyst condenses with the carbonyl compound to form an electrophilic iminium ion. This activation facilitates the attack of a nucleophile on the β-carbon of the unsaturated system.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a fundamental reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene compound with an aldehyde or ketone. While direct comparative data for this compound is limited in the literature, we can infer its potential performance by examining studies on structurally similar secondary amines like piperidine and pyrrolidine.
A study comparing piperidine and pyrrolidine as catalysts for the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with substituted benzaldehydes provides valuable insights. The results indicate that pyrrolidine is a more efficient catalyst than piperidine for this transformation.
Table 1: Comparison of Secondary Amine Catalysts in the Knoevenagel Condensation of TZD and Substituted Benzaldehydes
| Aldehyde | Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) | Reference |
| p-methoxybenzaldehyde | Piperidine | 0.8 | 480 | 91.0 | [1] |
| p-methoxybenzaldehyde | Pyrrolidine | 0.5 | 480 | 100 | [1] |
| p-methoxybenzaldehyde | Pyrrolidine | 0.625 | 480 | 100 | [1] |
| p-nitrobenzaldehyde | Piperidine | 0.8 | 480 | ~65 | [1] |
| p-nitrobenzaldehyde | Pyrrolidine | 0.625 | 480 | ~77 | [1] |
Note: The data suggests that the less sterically hindered pyrrolidine exhibits higher catalytic activity. Dipropylamine, being an acyclic and potentially less hindered amine than piperidine, might exhibit comparable or even superior activity, although experimental verification is required.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
This protocol is a general procedure that can be adapted to benchmark different amine catalysts.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Amine Catalyst (e.g., this compound, Piperidine, Pyrrolidine)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).
-
Add 20 mL of ethanol to the flask.
-
Add the amine catalyst (e.g., 1 mmol, 10 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the purified 2-benzylidenemalononitrile.
Aldol Reaction: Benchmarking Amine Catalysts
The aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds. While complex chiral amines have been extensively studied, simpler secondary amines are also effective catalysts. Direct comparative data for this compound is scarce, however, the principles of enamine catalysis suggest it would be an active catalyst.
Table 2: Performance of Various Catalysts in the Aldol Condensation of Benzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Proline | 30 | DMSO | Room Temp. | 4 | 97 | [2] |
| Pyrrolidine | 20 | Neat | 25 | 24 | 68 | Fictional Data for Comparison |
| Diethylamine | 20 | Water | Room Temp. | 19 | 58 | [3] |
| Dipropylamine HCl | 20 | Ethanol | Room Temp. | 24 | Hypothetical | - |
Note: The yield for Dipropylamine HCl is hypothetical and serves as a placeholder for experimental determination. The data for other simple amines suggests that this compound could be a viable catalyst for this transformation.
Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone
Materials:
-
Benzaldehyde
-
Acetone
-
Amine Catalyst (e.g., this compound)
-
Ethanol (95%)
-
Sodium Hydroxide (for comparison with a strong base catalyst)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, combine benzaldehyde (10 mmol) and acetone (20 mmol).
-
Add 10 mL of 95% ethanol.
-
Add the amine catalyst (e.g., 2 mmol, 20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The product, benzalacetone, is often a colored compound.
-
If the reaction is slow, gentle heating can be applied.
-
After completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure benzalacetone.
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. Various bases can catalyze this reaction, including amines.
While there is a lack of direct comparative studies featuring this compound, the general mechanism suggests that as a base, it would facilitate the deprotonation of the nitroalkane, initiating the reaction.
Table 3: Comparison of Catalysts for the Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | - | Water | Room Temp. | - | High | General Knowledge |
| Piperidine | 10 | Methanol | Room Temp. | 12 | 85 | Fictional Data for Comparison |
| Triethylamine | 10 | THF | Room Temp. | 24 | 78 | Fictional Data for Comparison |
| Dipropylamine HCl | 10 | Ethanol | Room Temp. | 24 | Hypothetical | - |
Note: The yields for piperidine and triethylamine are provided as illustrative examples. The performance of this compound would need to be experimentally determined.
Experimental Protocol: Henry Reaction of Benzaldehyde and Nitromethane
Materials:
-
Benzaldehyde
-
Nitromethane
-
Amine Catalyst (e.g., this compound)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add nitromethane (12 mmol).
-
Add the amine catalyst (e.g., 1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dipropylamine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like Dipropylamine Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols mitigates risks and ensures compliance with regulatory standards. This compound should be handled as a hazardous substance, and its disposal must be managed in accordance with all applicable local, regional, and national regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of dust or vapors.[2] Always wear the appropriate personal protective equipment (PPE):
-
Safety Goggles: To protect against splashes.[3]
-
Chemical-Resistant Gloves: To prevent skin contact.[3]
-
Lab Coat: To protect clothing and skin.[2]
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous waste.[2] Disposal down the drain or in regular trash is strictly prohibited.[2][4]
1. Waste Collection and Segregation:
-
Solid Waste: Place unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) into a designated, chemically resistant container with a secure, screw-on cap.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[2]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[5][6][7] Store the waste container in a designated, well-ventilated satellite accumulation area.[2]
2. Waste Container Labeling:
-
Clearly label all waste containers with a "Hazardous Waste" tag.[2]
-
The label must include the full chemical name ("this compound"), the CAS number (5326-84-1), and the estimated quantity and concentration of the contents.[2][8] List all components in a solution, including solvents.[2]
3. Professional Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.[2][7][9] Do not accumulate large quantities of waste before arranging for pickup.[2] Waste material must be disposed of in accordance with national and local regulations.
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.[2]
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol).[2][4]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid waste container.[2][4] Do not pour the rinsate down the drain.[2]
-
Final Disposal: After triple rinsing and allowing the container to dry, completely deface or remove the original label.[2] The decontaminated container can then typically be disposed of in the regular trash or recycled, following your institution's specific policies.[2]
5. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[5][9]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[5][9]
-
Clean the affected area thoroughly and prevent any runoff from entering drains.[9]
Data Presentation: Disposal Summary
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid this compound | Chemically resistant, secure screw-on cap.[2] | "Hazardous Waste" with full chemical name and quantity.[2] | Collection by a licensed hazardous waste disposal company.[2][9] |
| Solutions Containing this compound | Compatible, sealed liquid waste container.[2] | "Hazardous Waste" with all components and concentrations listed.[2] | Collection by a licensed hazardous waste disposal company.[2][9] |
| Contaminated Labware (gloves, wipes) | Chemically resistant, secure screw-on cap.[2] | "Hazardous Waste" with contaminating chemical name.[2] | Collection by a licensed hazardous waste disposal company.[2][9] |
| Rinsate from Empty Containers | Compatible, sealed liquid waste container.[2] | "Hazardous Waste" with rinsate solvent and contaminant listed.[2] | Collection by a licensed hazardous waste disposal company.[2][4] |
| Decontaminated Empty Containers | N/A | Original label completely defaced or removed.[2] | Regular trash or recycling, per institutional policy.[2] |
Experimental Protocols
The standard and widely accepted protocol for rendering a chemical container "empty" and non-hazardous is the Triple Rinse Procedure .
Objective: To decontaminate a container that held a hazardous chemical to a level where it can be safely disposed of as non-hazardous waste.
Methodology:
-
Select a rinsing solvent in which this compound is readily soluble. Water is a suitable choice.
-
Add an amount of the solvent equal to approximately 5-10% of the container's volume.[4]
-
Securely cap the container and agitate it thoroughly to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into a designated hazardous liquid waste container.[2]
-
Repeat this rinsing process two more times, collecting the rinsate in the hazardous waste container after each rinse.[2]
-
Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Once dry, deface the original label to prevent misidentification.[2] The container is now ready for disposal as regular solid waste or for recycling, based on institutional guidelines.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. DI-N-PROPYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Dipropylamine Hydrochloride
This guide provides immediate, essential safety protocols and logistical information for handling Dipropylamine Hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that requires careful handling to prevent adverse health effects. It is known to cause skin and serious eye irritation.[1][2][3] Always handle this compound within a well-ventilated area or a chemical fume hood.[4][5]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any personal contact with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[1][3][5] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects against serious eye irritation from splashes or dust.[1][3][5][6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be required. | Prevents inhalation of irritating dust particles.[5][6] |
Step-by-Step Handling and Operational Protocol
Pre-Handling Preparations:
-
Verify Equipment: Ensure that a chemical fume hood or other local exhaust ventilation is operational.[6]
-
Gather Materials: Have all necessary equipment, including a designated waste container, readily available.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling Procedure:
-
Weighing: If weighing the solid, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Solution Preparation: When preparing solutions, slowly add the this compound solid to the solvent to prevent splashing.
-
General Use: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the handling area.[4][5][8]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3][4][5][8]
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
Emergency Procedures
| Situation | Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2][3] Remove and wash contaminated clothing before reuse.[1][2][3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2][3] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal.[5][7][8] Use non-sparking tools if the base form (Dipropylamine) is present, as it is flammable.[4][5][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid this compound waste and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. This is typically done through a licensed hazardous waste disposal company.[3][4][9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. nj.gov [nj.gov]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
